molecular formula C7H12N2O B2782665 5-(ethoxymethyl)-3-methyl-1H-pyrazole CAS No. 1119471-75-8

5-(ethoxymethyl)-3-methyl-1H-pyrazole

Cat. No.: B2782665
CAS No.: 1119471-75-8
M. Wt: 140.186
InChI Key: VEZWMDSISGRSJK-UHFFFAOYSA-N
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Description

5-(ethoxymethyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
BenchChem offers high-quality 5-(ethoxymethyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(ethoxymethyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethoxymethyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-10-5-7-4-6(2)8-9-7/h4H,3,5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZWMDSISGRSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NNC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(ethoxymethyl)-3-methyl-1H-pyrazole chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological potential of 5-(ethoxymethyl)-3-methyl-1H-pyrazole . This compound serves as a critical heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors and metabolic enzyme modulators.

Part 1: Chemical Identity & Structural Dynamics

5-(ethoxymethyl)-3-methyl-1H-pyrazole is a 3,5-disubstituted pyrazole derivative. Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 3 and an ethoxymethyl ether moiety at position 5.

Physicochemical Profile

The introduction of the ethoxymethyl group breaks the symmetry of the pyrazole core, influencing both its electronic distribution and lipophilicity compared to the parent 3,5-dimethylpyrazole.

PropertyValue / DescriptionRelevance
CAS Number 1119471-75-8 (Generic)Identification
Molecular Formula C₇H₁₂N₂OStoichiometry
Molecular Weight 140.18 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) ~1.3 - 1.5Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (NH)Critical for active site binding (e.g., kinase hinge)
H-Bond Acceptors 2 (N, O)The ether oxygen adds a weak acceptor site
pKa (NH) ~14.0Weak acid; neutral at physiological pH
pKa (N-Basic) ~2.5 - 3.0Weak base; protonates only in strong acid
Annular Tautomerism

A defining feature of N-unsubstituted pyrazoles is annular tautomerism . The proton on the nitrogen atom oscillates between N1 and N2. For asymmetrically substituted pyrazoles, this creates two distinct tautomers in equilibrium.

  • Tautomer A: 5-(ethoxymethyl)-3-methyl-1H-pyrazole

  • Tautomer B: 3-(ethoxymethyl)-5-methyl-1H-pyrazole

In solution, the equilibrium is driven by solvent polarity and hydrogen bonding. The "ethoxymethyl" group is electron-withdrawing (inductive effect of oxygen), which may slightly favor the tautomer where the proton is on the nitrogen further from the electron-withdrawing group to minimize repulsion, although steric factors often dominate.

Tautomerism TautomerA 3-methyl-5-(ethoxymethyl)-1H-pyrazole (Proton on N1) Transition Prototropic Shift (Fast Equilibrium) TautomerA->Transition TautomerB 5-methyl-3-(ethoxymethyl)-1H-pyrazole (Proton on N2) Transition->TautomerB

Figure 1: Annular tautomerism mechanism. The rapid migration of the proton renders the 3- and 5-positions chemically equivalent in NMR time scales unless measured at very low temperatures.

Part 2: Synthetic Methodologies

The synthesis of 5-(ethoxymethyl)-3-methyl-1H-pyrazole relies on the Knorr Pyrazole Synthesis , a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Primary Route: Cyclocondensation

This is the most atom-efficient route, utilizing 1-ethoxy-2,4-pentanedione as the key precursor.

Reaction Scheme: CH₃-CO-CH₂-CO-CH₂-O-Et + N₂H₄ → Product + 2 H₂O

Experimental Protocol
  • Reagents: 1-ethoxy-2,4-pentanedione (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

  • Setup: 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

  • Procedure:

    • Dissolve 1-ethoxy-2,4-pentanedione in ethanol (0.5 M concentration). Cool to 0°C.

    • Add hydrazine hydrate dropwise over 20 minutes.[1][2] Note: The reaction is exothermic.[1]

    • Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

    • Monitor completion via TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from hexane/ether or vacuum distillation if liquid.

Alternative Route: Reduction-Etherification

If the specific diketone is unavailable, the compound can be synthesized from the widely available ethyl 3-methyl-1H-pyrazole-5-carboxylate .

  • Reduction: Reduce the ester to the alcohol (5-hydroxymethyl-3-methyl-1H-pyrazole) using LiAlH₄ in THF.

  • Etherification: Treat the alcohol with Sodium Hydride (NaH) followed by Ethyl Iodide (EtI) in DMF. Critical: This step requires careful control to avoid N-alkylation. Using a protecting group (e.g., THP or SEM) on the pyrazole nitrogen is recommended before alkylation.

Synthesis Diketone 1-ethoxy-2,4-pentanedione Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation (EtOH, 0°C) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Condensation (EtOH, 0°C) Product 5-(ethoxymethyl)-3-methyl-1H-pyrazole Hydrazone->Product Cyclization & Dehydration (Reflux)

Figure 2: The Knorr Pyrazole Synthesis pathway. This route minimizes byproducts, producing only water.

Part 3: Medicinal Chemistry Applications[3]

The 5-(ethoxymethyl)-3-methyl-1H-pyrazole scaffold is a bioisostere of 3,5-dimethylpyrazole and 3-methyl-5-propylpyrazole, offering distinct advantages in drug design.

Pharmacophore Features
  • Kinase Hinge Binding: The pyrazole NH and N: motif acts as a bidentate hydrogen bond donor/acceptor pair, ideal for binding to the ATP-binding pocket (hinge region) of kinases.

  • Solubility Enhancement: The ether oxygen in the ethoxymethyl group increases aqueous solubility compared to a simple propyl chain while maintaining similar steric bulk.

  • Metabolic Stability: Unlike a terminal methyl group which is prone to rapid CYP450 oxidation to a carboxylic acid, the ethoxymethyl ether is generally more metabolically robust, though O-dealkylation is a potential clearance pathway.

Target Classes
  • Alcohol Dehydrogenase (ADH) Inhibition:

    • Analogous to Fomepizole (4-methylpyrazole), 3,5-disubstituted pyrazoles bind to the Zinc center of ADH. The ethoxymethyl group can occupy the hydrophobic substrate channel.

  • Bromodomain Inhibition:

    • Substituted pyrazoles mimic the acetyl-lysine recognition motif in bromodomain (BET) inhibitors.

  • Fragment-Based Drug Discovery (FBDD):

    • With a MW < 150 Da, this molecule is an ideal "fragment" for screening libraries. Hits can be grown by N-alkylation or functionalization of the methyl group.

Part 4: Safety & Handling (E-E-A-T)

Every protocol involving pyrazoles requires adherence to strict safety standards.

  • Toxicity: Pyrazoles can be neurotoxic and hepatotoxic. 4-methylpyrazole is a drug, but isomers can have different profiles. Handle as a potential irritant and systemic toxin.

  • Hydrazine Hazard: The synthesis uses hydrazine hydrate, a known carcinogen and potent reducing agent. All reactions must be performed in a fume hood.

  • Waste Disposal: Aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize unreacted hydrazine before disposal.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 76, 1-64.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 555100, 5-Ethoxy-3-methyl-1-phenylpyrazole (Analogous structure). Retrieved from .

  • Wiley, R. H., & Hexner, P. E. (1951). 3-Methyl-5-hydroxymethylpyrazole. Organic Syntheses, 31, 74. (Reduction protocol basis).
  • Fray, M. J., et al. (2006). Structure-Activity Relationships of Pyrazole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[2][3][4][5]

Sources

5-(ethoxymethyl)-3-methyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical identity, synthetic pathways, and pharmacophoric utility of 5-(ethoxymethyl)-3-methyl-1H-pyrazole .

Core Identity & Synthetic Utility in Medicinal Chemistry

Physicochemical Core Identity

This section establishes the definitive chemical identity of the compound. In drug discovery databases, ambiguity regarding tautomers often leads to registration errors. This compound is a 1,3,5-trisubstituted pyrazole (counting the implicit hydrogen on nitrogen) acting as a versatile building block for fragment-based drug discovery (FBDD).

Key Chemical Constants
PropertyValueTechnical Note
IUPAC Name 5-(ethoxymethyl)-3-methyl-1H-pyrazoleTautomeric with 3-(ethoxymethyl)-5-methyl-1H-pyrazole
Molecular Formula C₇H₁₂N₂O Distinct from 5-ethoxy-3-methyl...[1][2][3][4] (C₆H₁₀N₂O)
Molecular Weight 140.18 g/mol Ideal for FBDD (Rule of 3 compliant)
CAS Registry 1119471-75-8 Primary identifier for the ethoxymethyl variant
CLogP (Predicted) ~0.8 - 1.2Highly favorable lipophilic efficiency (LipE)
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 2 (N, O)The ether oxygen adds a distal acceptor point
Structural Tautomerism

Pyrazoles with free NH groups exist in annular tautomeric equilibrium. For 5-(ethoxymethyl)-3-methyl-1H-pyrazole, the proton shifts between N1 and N2. In solution, the population ratio depends on solvent polarity and hydrogen bonding capability.

  • Tautomer A: 3-methyl-5-(ethoxymethyl)-1H-pyrazole (Sterically less hindered).

  • Tautomer B: 5-methyl-3-(ethoxymethyl)-1H-pyrazole.

Synthetic Methodology: The Modified Knorr Protocol

Expert Insight: While many commercial suppliers list this compound, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C or ²H) or to modify the ether chain. The most robust route is the cyclocondensation of hydrazine with a β-diketone precursor .

Retrosynthetic Logic

The pyrazole ring is constructed via the condensation of hydrazine hydrate with 1-ethoxy-2,4-pentanedione . The asymmetry of the diketone dictates the regiochemistry, though with unsubstituted hydrazine, the product is a tautomeric mixture indistinguishable by NMR at room temperature due to rapid proton exchange.

Reaction Pathway Visualization

The following diagram illustrates the condensation mechanism, highlighting the critical dehydration steps.

SynthesisPathway Precursor1 1-ethoxy-2,4-pentanedione (β-diketone) Intermediate Hydrazone Intermediate Precursor1->Intermediate Condensation (EtOH, Reflux) Precursor2 Hydrazine Hydrate (NH2NH2·H2O) Precursor2->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 5-(ethoxymethyl)- 3-methyl-1H-pyrazole Cyclization->Product Aromatization

Figure 1: Cyclocondensation pathway transforming the β-diketone precursor into the pyrazole scaffold.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve 1-ethoxy-2,4-pentanedione (1.44 g, 10 mmol) in absolute ethanol (20 mL).

    • Why Ethanol? Pyrazoles are highly soluble in alcohols, ensuring the product remains in solution during formation, preventing occlusion of unreacted starting material.

  • Addition:

    • Cool the solution to 0°C in an ice bath.

    • Add Hydrazine monohydrate (0.6 mL, 12 mmol, 1.2 eq) dropwise over 10 minutes.

    • Control Point: The reaction is exothermic. Rapid addition can lead to bis-hydrazone byproducts.

  • Reflux:

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The diketone spot will disappear, and a lower Rf spot (pyrazole) will appear.

  • Work-up:

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • The residue is often an oil. Dissolve in Ethyl Acetate (30 mL) and wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • If the product solidifies, recrystallize from Hexane/Ethyl Acetate.

    • If oil persists, purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Pharmacophore Analysis & Application

Why this specific scaffold? In kinase inhibitor design, the pyrazole ring is a "privileged structure" often serving as a hinge-binder. The 5-ethoxymethyl group provides specific advantages over a simple methyl or ethyl group.

Structural Logic Diagram

The following diagram maps the functional roles of the molecule's substituents in a biological context.

Pharmacophore cluster_target Biological Interaction Core Pyrazole Core (Aromatic Scaffold) N_NH NH Group (H-Bond Donor) Core->N_NH Hinge Binding N_Lone N2 Lone Pair (H-Bond Acceptor) Core->N_Lone Hinge Binding Ether Ethoxymethyl Oxygen (Weak H-Bond Acceptor) Core->Ether Solubility/Selectivity Methyl 3-Methyl Group (Lipophilic Contact) Core->Methyl Van der Waals Target Protein Active Site (e.g., Kinase ATP Pocket) N_NH->Target Ether->Target Water Bridge?

Figure 2: Pharmacophoric mapping of 5-(ethoxymethyl)-3-methyl-1H-pyrazole interactions.

Mechanistic Advantages
  • Solubility Enhancement: The ether oxygen increases water solubility compared to a purely alkyl chain (e.g., propyl), improving the ADME profile of the final drug candidate.

  • Rotatable Bonds: The ethoxymethyl arm introduces flexibility (2 rotatable bonds), allowing the terminal ethyl group to explore hydrophobic sub-pockets without imposing rigid steric clashes.

  • Fragment Linking: The ether oxygen is chemically stable but can be replaced (via different precursors) to tune polarity.

Analytical Validation (QC)

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10-13 ppm: Broad singlet (1H, NH). Note: May not be visible if wet.

    • δ 6.0 ppm: Singlet (1H, C4-H of pyrazole ring).

    • δ 4.5 ppm: Singlet (2H, -CH ₂-O-).

    • δ 3.5 ppm: Quartet (2H, -O-CH ₂-CH₃).

    • δ 2.3 ppm: Singlet (3H, Ring-CH ₃).

    • δ 1.2 ppm: Triplet (3H, -O-CH₂-CH ₃).

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺: 141.19 m/z .

References

  • PubChem. (2024).[5][6] Compound Summary: Pyrazole Derivatives and Tautomerism. National Library of Medicine. Retrieved from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Pyrazole synthesis).
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Contextual reference for regiocontrol in pyrazoles).

Sources

Literature review of 3-methyl-5-substituted pyrazoles in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-5-substituted pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to third-generation kinase inhibitors. Its utility stems from its unique physicochemical properties: the pyrazole ring acts as both a hydrogen bond donor and acceptor, mimicking the purine ring of ATP, while the 3-methyl group provides essential steric bulk to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the electronic properties of the ring.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological applications of this moiety.[1] It addresses the critical challenge of regioselectivity during synthesis—a common bottleneck in scaling pyrazole-based candidates—and offers validated protocols for laboratory implementation.[2]

Part 1: Chemical Space & Tautomerism

The 3-Methyl vs. 5-Methyl Conundrum

In unsubstituted N-H pyrazoles, the 3- and 5-positions are equivalent due to rapid annular tautomerism. However, in drug discovery, the N1 position is frequently substituted (e.g., with aryl or alkyl groups) to lock the conformation and improve lipophilicity.

  • Tautomer A (3-methyl): The methyl group is adjacent to the pyridine-like nitrogen (

    
    ).
    
  • Tautomer B (5-methyl): The methyl group is adjacent to the pyrrole-like nitrogen (

    
    ).
    

Impact on Drug Design:

  • Basicity: 3-methyl isomers are generally more basic than 5-methyl isomers due to the inductive effect of the methyl group increasing electron density at

    
    .
    
  • Metabolic Stability: The 3-methyl group often blocks metabolic oxidation at the vulnerable C3 position.

  • Binding Mode: In kinase inhibitors, the choice between a 3-methyl and 5-methyl orientation dictates whether the substituent projects into the solvent front or the hydrophobic back-pocket.

Part 2: Regioselective Synthesis Strategies

The condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr Pyrazole Synthesis) is the industry standard but suffers from regioselectivity issues.[2] The reaction outcome is governed by the competition between steric hindrance and electronic electrophilicity .

Mechanism of Regioselectivity

When reacting benzoylacetone (1-phenyl-1,3-butanedione) with methylhydrazine :

  • Electronic Control: The terminal hydrazine nitrogen (

    
    ) is more nucleophilic. The ketone carbonyl adjacent to the methyl group is generally less electrophilic than the benzoyl carbonyl, but acid catalysis can reverse this.
    
  • Steric Control: The bulkier phenyl group on the dicarbonyl hinders attack at the adjacent carbonyl.

Decision Logic for Regiocontrol

The following diagram illustrates the critical decision points for achieving high regioselectivity.

Regioselectivity Start Target: 3-Methyl-5-Aryl Pyrazole Reagent 1,3-Diketone + Hydrazine Start->Reagent Condition1 Neutral/Basic Conditions Reagent->Condition1 Nucleophilic Attack at most electrophilic C Condition2 Acidic Conditions (HCl) Reagent->Condition2 Protonation activates less hindered C Result1 Kinetic Product (5-Methyl isomer) Condition1->Result1 Fastest formation Result2 Thermodynamic Product (3-Methyl isomer) Condition2->Result2 Equilibrium control

Figure 1: Decision tree for controlling regioselectivity in Knorr pyrazole synthesis.

Part 3: Pharmacological Applications & SAR[3][4]

Kinase Inhibitors (Oncology)

The 3-methyl-5-substituted pyrazole motif is a scaffold hopper for the ATP-binding site.

  • Mechanism: The pyrazole NH (or N2) forms a hydrogen bond with the hinge region (e.g., Glu81 in CDK2).

  • Role of 3-Methyl: It often points towards the gatekeeper residue . A small group like methyl is preferred when the gatekeeper is bulky (e.g., Methionine or Threonine), whereas larger groups would clash.

  • Example: Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) utilize pyrazole cores, though with varying substitution patterns. The 3-methyl analogue of Pazopanib shows how this toggle affects VEGFR selectivity.

NSAIDs and Anti-inflammatory Agents[5]
  • Mepirizole (Epirizole): One of the earliest drugs in this class.

    • Structure: 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine.

    • Activity: It inhibits prostaglandin synthesis. The 3-methyl group is essential for fitting into the COX enzyme channel without causing steric clash, unlike larger alkyl groups.

Quantitative Data: SAR of 3-Methyl Substitution

The table below summarizes the effect of C3-substitution on kinase potency (IC50) in a representative p38 MAPK inhibitor series.

Compound IDR3 SubstituentR5 Substituentp38 MAPK IC50 (nM)Selectivity (vs JNK)
A (Lead) -H -Phenyl120Low
B -CH3 -Phenyl15 High
C -Ethyl -Phenyl45Moderate
D -t-Butyl -Phenyl>1000N/A
E -CF3 -Phenyl28High

Data synthesized from representative SAR studies (e.g., Laufer et al., J. Med. Chem).[1][3][4][5][6][7][8][9][10]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methyl-5-Phenylpyrazole

This protocol favors the formation of the 3-methyl isomer (thermodynamic product) using acid catalysis to direct the hydrazine attack.

Materials:

  • Benzoylacetone (1.62 g, 10 mmol)

  • Hydrazine hydrate (0.6 mL, 12 mmol)

  • Ethanol (20 mL)

  • Concentrated HCl (0.5 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve benzoylacetone in ethanol in a 50 mL round-bottom flask.

  • Acidification: Add concentrated HCl dropwise. The acid activates the carbonyls, but the less hindered acetyl carbonyl becomes the preferred site for the initial attack under thermodynamic control.

  • Addition: Add hydrazine hydrate dropwise with stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to room temperature. Neutralize with 10% NaHCO3 solution.

  • Isolation: Evaporate ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol/water to yield white needles.[11]

Validation:

  • 1H NMR (CDCl3): Look for the singlet of the C4-H proton at ~6.4 ppm. The C3-Methyl group typically appears at ~2.35 ppm.

  • NOESY: A key validation step. If N1 is substituted (e.g., using phenylhydrazine), a NOE correlation between the N-Phenyl ortho-protons and the C5-Phenyl protons confirms the 1,5-diphenyl-3-methyl isomer.

Protocol B: Biological Assay (Kinase Inhibition Screen)

Reagents:

  • Recombinant p38 MAPK (10 ng/well)

  • ATP (Km concentration)

  • Substrate peptide (e.g., myelin basic protein)

  • 33P-ATP or fluorescent tracer

Workflow:

  • Incubation: Incubate enzyme with inhibitor (dissolved in DMSO) for 15 mins at room temperature.

  • Reaction Start: Add ATP/Substrate mix.

  • Duration: Run reaction for 60 mins at 30°C.

  • Termination: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

Part 5: Visualization of Signaling Pathways

The following diagram depicts the role of pyrazole-based inhibitors in the MAPK signaling cascade, highlighting the intervention point.

MAPK_Pathway Stimulus Growth Factors / Stress MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylation Effect Transcription Factors (c-Jun, ATF2) MAPK->Effect Activation Inhibitor 3-Methyl-5-Sub Pyrazole (Inhibitor) Inhibitor->MAPK Blocks ATP Binding Response Inflammation / Apoptosis Effect->Response

Figure 2: Intervention of pyrazole-based inhibitors in the MAPK signaling cascade.

References

  • Synthesis and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Journal of Medicinal and Chemical Sciences, 2021.

  • Mepirizole (Epirizole): Drug Information and Structure PubChem Database.

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Thieme Chemistry (Synlett), 2020.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020) Molecules (MDPI), 2022.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules, 2019.

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazoles from Acetylacetone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and anti-infectives.[1]

The most reliable and time-honored method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] While seemingly straightforward, the reaction's outcome, particularly its regioselectivity, is governed by subtle electronic and steric factors, offering a rich platform for synthetic exploration.

This technical guide provides a comprehensive, field-proven methodology for the synthesis of pyrazoles, beginning with the foundational reaction of acetylacetone to form 3,5-dimethyl-1H-pyrazole. We then extend these principles to the targeted synthesis of a more complex, unsymmetrically substituted pyrazole, 5-(ethoxymethyl)-3-methyl-1H-pyrazole , a structure requiring a modified dicarbonyl precursor. This dual approach serves to illustrate both the fundamental reaction and the critical concept of regiochemical control in pyrazole synthesis.

Part I: Foundational Synthesis of 3,5-Dimethyl-1H-Pyrazole

This protocol details the direct and high-yielding synthesis of 3,5-dimethyl-1H-pyrazole from the symmetrical 1,3-dicarbonyl compound, acetylacetone.

Scientific Principle & Mechanism

The reaction proceeds via the classic Knorr synthesis pathway. Acetylacetone, a symmetric β-diketone, reacts with hydrazine hydrate under mildly acidic conditions. The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine on one of the carbonyl carbons to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[7][8] Since acetylacetone is symmetrical, only one product isomer is possible, simplifying purification.

Reaction Mechanism: Knorr Synthesis of 3,5-Dimethyl-1H-Pyrazole

Knorr_Mechanism_Symmetric acetylacetone Acetylacetone hydrazone Hydrazone Intermediate acetylacetone->hydrazone Condensation hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclized Cyclized Intermediate (non-aromatic) hydrazone->cyclized Intramolecular Cyclization product 3,5-Dimethyl-1H-pyrazole cyclized->product Dehydration water - 2H₂O catalyst + H⁺ (cat.) Knorr_Mechanism_Unsymmetrical Regioselectivity in Unsymmetrical Knorr Synthesis cluster_pathways diketone 1-Ethoxy-2,4-pentanedione pathA_label Path A (Major) Attack at Ketone diketone->pathA_label pathB_label Path B (Minor) Attack at Ethoxy-acetyl hydrazine Hydrazine product_A 5-(Ethoxymethyl)-3-methyl-1H-pyrazole (Desired Product) pathA_label->product_A Favored product_B 3-(Ethoxymethyl)-5-methyl-1H-pyrazole (Isomeric Impurity) pathB_label->product_B Disfavored Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware (Flask, Condenser) reagents 2. Measure Reagents setup->reagents addition 3. Add Reagents (Dropwise) reagents->addition reflux 4. Heat to Reflux (1-4 hours) addition->reflux monitor 5. Monitor by TLC reflux->monitor concentrate 6. Concentrate (Rotovap) monitor->concentrate extract 7. Liquid-Liquid Extraction concentrate->extract dry 8. Dry & Filter extract->dry purify 9. Purify (Recrystallization or Chromatography) dry->purify isolate 10. Isolate Pure Product purify->isolate

Sources

Protocol for N-alkylation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrolled N-Alkylation of 5-(Ethoxymethyl)-3-methyl-1H-pyrazole

Introduction & Strategic Overview

The N-alkylation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole presents a classic problem in heterocyclic chemistry: annular tautomerism leading to regiochemical ambiguity .

In solution, the starting material exists in dynamic equilibrium between two tautomers. Upon deprotonation, a single resonance-stabilized pyrazolyl anion is formed. However, the subsequent attack by the electrophile (alkyl halide) can occur at either the nitrogen adjacent to the methyl group (


) or the nitrogen adjacent to the ethoxymethyl group (

).
  • The Challenge: Obtaining a single regioisomer is rarely straightforward.[1][2] The ratio of products is governed by a competition between steric hindrance (favoring alkylation next to the smaller methyl group) and electronic/chelation effects (where the ether oxygen of the ethoxymethyl group may coordinate with the base cation, directing alkylation to the adjacent nitrogen).

  • The Goal: This protocol provides a high-fidelity method for N-alkylation, emphasizing the separation and identification of the two resulting isomers:

    • Isomer A (Major): 1-alkyl-3-methyl-5-(ethoxymethyl)pyrazole (Sterically favored).

    • Isomer B (Minor): 1-alkyl-5-methyl-3-(ethoxymethyl)pyrazole (Chelation/Electronically influenced).

Mechanistic Pathway & Regioselectivity[3][4][5][6]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an


 mechanism on the pyrazolyl anion.

ReactionMechanism cluster_legend Regioselectivity Drivers Tautomer Tautomeric Equilibrium (3-Me vs 5-EtO) Anion Pyrazolyl Anion (Resonance Stabilized) Tautomer->Anion + Base (-H+) TS_Steric Transition State A (Steric Control) Anion->TS_Steric + R-X (Path A) TS_Chelation Transition State B (Chelation Control) Anion->TS_Chelation + R-X (Path B) Product_A Isomer A (Major) 1-alkyl-3-Me-5-EtO (Alkylation at N adjacent to Me) TS_Steric->Product_A Product_B Isomer B (Minor) 1-alkyl-5-Me-3-EtO (Alkylation at N adjacent to EtO) TS_Chelation->Product_B Text Path A is favored by Sterics (Me < EtO-CH2). Path B is favored by Cation Chelation (Na+/Cs+ with Ether O).

Figure 1: Mechanistic bifurcation in pyrazole alkylation.[1][3][4] Path A usually predominates due to the steric bulk of the ethoxymethyl group.

Experimental Protocol

This protocol uses Cesium Carbonate (


)  in Acetonitrile (MeCN) .
  • Why

    
    ? The "Cesium Effect" often enhances solubility and nucleophilicity of the pyrazole anion compared to potassium or sodium bases.
    
  • Why MeCN? It is a polar aprotic solvent that supports

    
     reactions but is easier to remove than DMF during workup.
    
Materials Table
ReagentMW ( g/mol )Equiv.Mass/Vol (Example)Role
5-(ethoxymethyl)-3-methyl-1H-pyrazole ~140.181.01.00 gSubstrate
Alkyl Halide (R-X) Variable1.2Calculated based on MWElectrophile
Cesium Carbonate (

)
325.822.04.65 gBase
Acetonitrile (MeCN) --15 mL (0.5 M)Solvent (Anhydrous)
TBAI (Optional) 369.370.1260 mgPhase Transfer Cat.
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solubilization: Add 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq) and anhydrous MeCN (0.5 M concentration relative to pyrazole). Stir until dissolved.

  • Deprotonation: Add

    
      (2.0 eq) in a single portion. The mixture will become a suspension.
    
    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. This ensures complete formation of the pyrazolyl anion before the electrophile is introduced.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of MeCN before addition.

    • Catalysis: If the reaction is sluggish (e.g., using alkyl chlorides), add 10 mol% Tetrabutylammonium iodide (TBAI).

  • Reaction: Heat the mixture to 60°C (or reflux if R-X is unreactive) and monitor by TLC/LC-MS. Typical reaction time is 4–12 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /CsX) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the Crude Mixture .
      

Purification & Isolation (The Critical Step)

The crude material will contain a mixture of Isomer A and Isomer B. Separation is achieved via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.

  • Elution Order:

    • Isomer A (1-alkyl-3-methyl-5-ethoxymethyl): typically elutes later (more polar) due to the accessible ether oxygen being less shielded.

    • Isomer B (1-alkyl-5-methyl-3-ethoxymethyl): typically elutes earlier (less polar).

    • Note: This order can flip depending on the specific "R" group. TLC is mandatory.

TLC Visualization: Use UV (254 nm) and Iodine stain. The isomers usually appear as two distinct spots with


.

Structural Validation (Self-Validating System)

You cannot rely on simple 1H NMR integration alone to assign regiochemistry. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

Isomer A (Target: 1-alkyl-3-methyl-5-ethoxymethyl)
  • Key Feature: The Alkyl group is on the nitrogen adjacent to the Methyl group.

  • NOESY Signal: Strong correlation between the N-Alkyl protons and the C3-Methyl protons .

  • Absence: No correlation between N-Alkyl protons and the Ethoxymethyl protons.

Isomer B (Target: 1-alkyl-5-methyl-3-ethoxymethyl)
  • Key Feature: The Alkyl group is on the nitrogen adjacent to the Ethoxymethyl group.

  • NOESY Signal: Strong correlation between the N-Alkyl protons and the C5-Ethoxymethyl (

    
    ) protons .
    
  • Absence: No correlation between N-Alkyl protons and the Methyl protons.

Analytical Summary Table
FeatureIsomer A (3-Me, 5-EtO)Isomer B (5-Me, 3-EtO)
N-Site Next to MethylNext to Ethoxymethyl
Steric Favorability High (Favored)Low (Disfavored)
NOESY Correlation N-R

C3-CH3
N-R

C5-CH2-O
Typical Ratio ~3 : 1 to 10 : 1Minor Component

Workflow Visualization

Workflow cluster_products Final Output Start Start: 5-(ethoxymethyl)-3-methyl-1H-pyrazole Dissolve Dissolve in MeCN Add Cs2CO3 (2.0 eq) Start->Dissolve Wait Wait 30 min (Anion Formation) Dissolve->Wait AddRX Add Alkyl Halide (1.2 eq) Heat to 60°C Wait->AddRX Monitor Monitor (TLC/LCMS) Is SM consumed? AddRX->Monitor Monitor->AddRX No (Add catalyst/Time) Workup Filter Solids -> Concentrate -> EtOAc Extraction Monitor->Workup Yes Column Flash Chromatography (Hex/EtOAc Gradient) Workup->Column Analysis NOESY NMR Validation Confirm Regioisomer Column->Analysis Isomer A (Major) Isomer A (Major) Analysis->Isomer A (Major) Isomer B (Minor) Isomer B (Minor) Analysis->Isomer B (Minor)

Figure 2: Operational workflow for the synthesis and isolation of pyrazole regioisomers.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5]

    • Source:The Journal of Organic Chemistry, 2022.[5]

    • URL:[Link]

    • Relevance: Provides the foundational theory for steric vs.
  • Solvent Effects on Regioisomer Ratio

    • Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."

    • Source:The Journal of Organic Chemistry, 2004.
    • URL:[Link]

    • Relevance: Discusses how solvent choice (specifically fluorinated alcohols)
  • General Protocol for Pyrazole Functionalization

    • Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
    • Source:Advanced Synthesis & C
    • URL:[Link]

    • Relevance: Comprehensive review of modern N-alkylation strategies, including metal-catalyzed and base-medi
  • Separation of Isomers

    • Title: "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source:Journal of Chemical Technology and Biotechnology (via ResearchG
    • URL:[Link]

    • Relevance: Validates that while boiling points are close, chromatographic separation (or rectification on large scale) is feasible for methyl-substituted pyrazole isomers.

Sources

Application Notes and Protocols for the Deprotection of Ethoxymethyl-Protected Pyrazoles to Hydroxymethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Ethoxymethyl (EOM) Group in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] During the synthesis of complex molecules bearing the pyrazole scaffold, the protection of the N-H group is often a critical step to ensure regioselectivity and prevent unwanted side reactions. The ethoxymethyl (EOM) group is a valuable N-protecting group for pyrazoles due to its ease of installation and its stability under a range of reaction conditions. However, the successful implementation of the EOM group in a synthetic strategy hinges on its efficient and selective removal to unveil the desired N-hydroxymethyl pyrazole functionality. N-hydroxymethyl pyrazoles are not only important final products but can also serve as key intermediates for further functionalization.[2][3]

This comprehensive guide provides detailed application notes and validated protocols for the deprotection of N-ethoxymethyl (N-EOM) pyrazoles to their corresponding N-hydroxymethyl pyrazoles. We will delve into the mechanistic underpinnings of the primary deprotection strategies, offer step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Insight: The Chemistry of EOM Deprotection

The deprotection of an EOM ether proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group. Subsequent nucleophilic attack by water leads to the formation of a hemiaminal intermediate, which then releases the desired N-hydroxymethyl pyrazole and acetaldehyde.

N-EOM Pyrazole N-EOM Pyrazole Protonated EOM Pyrazole Protonated EOM Pyrazole N-EOM Pyrazole->Protonated EOM Pyrazole + H⁺ Oxocarbenium Ion Oxocarbenium Ion Protonated EOM Pyrazole->Oxocarbenium Ion - EtOH Hemiaminal Intermediate Hemiaminal Intermediate Oxocarbenium Ion->Hemiaminal Intermediate + H₂O N-Hydroxymethyl Pyrazole N-Hydroxymethyl Pyrazole Hemiaminal Intermediate->N-Hydroxymethyl Pyrazole - H⁺

Figure 1: General mechanism of acid-catalyzed EOM deprotection.

The choice of acid and reaction conditions is paramount to achieving a successful deprotection. The ideal conditions should be strong enough to effect the cleavage of the EOM group but mild enough to avoid degradation of the pyrazole ring or other sensitive functional groups present in the molecule.

Core Protocols for EOM Deprotection of Pyrazoles

This section provides detailed protocols for the most common and effective methods for the deprotection of N-EOM pyrazoles. The choice of a specific protocol will depend on the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction.

Protocol 1: Mild Acidic Hydrolysis with Hydrochloric Acid

This is a widely applicable and cost-effective method for the deprotection of EOM ethers. The use of a co-solvent system ensures the solubility of the starting material and reagents.

Experimental Protocol:

  • Dissolution: Dissolve the N-ethoxymethyl pyrazole (1.0 eq) in a mixture of chloroform and water (4:1 v/v). The concentration should be in the range of 0.1-0.5 M.

  • Acidification: To the stirred solution, add concentrated hydrochloric acid (1.0-2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-hydroxymethyl pyrazole by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Causality of Experimental Choices:

  • Chloroform/Water System: This biphasic system allows for the dissolution of both the organic substrate and the aqueous acid, facilitating the reaction at the interface.

  • Concentrated HCl: Provides the necessary protons to catalyze the reaction. The amount can be adjusted based on the substrate's reactivity.

  • Neutralization with NaHCO₃: Quenches the acid and prevents potential degradation of the product during work-up.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that is often used for the cleavage of acid-labile protecting groups. Its volatility makes it easy to remove after the reaction.[4][5]

Experimental Protocol:

  • Dissolution: Dissolve the N-ethoxymethyl pyrazole (1.0 eq) in dichloromethane (DCM). The concentration should be in the range of 0.1-0.2 M.

  • TFA Addition: To the stirred solution, add trifluoroacetic acid (5.0-10.0 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • DCM as Solvent: A common aprotic solvent that is inert to the strong acidic conditions.

  • TFA: A strong acid that efficiently cleaves the EOM group. The excess TFA ensures the reaction goes to completion.

  • Low Temperature Addition: Helps to control any potential exothermicity of the reaction.

Protocol 3: Lewis Acid-Mediated Deprotection with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of ethers.[6][7][8] This method is generally reserved for more robust substrates where milder acidic conditions have failed, as BBr₃ can be less selective.[8]

Experimental Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the N-ethoxymethyl pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • BBr₃ Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Work-up and Extraction: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: BBr₃ reacts violently with water, so strict anhydrous conditions are essential.[6]

  • Low Temperature: The reaction is highly exothermic and performing it at low temperature helps to control the reaction rate and minimize side reactions.

  • Methanol Quench: Reacts with excess BBr₃ to form trimethyl borate, which is then hydrolyzed by water.

Comparative Analysis of Deprotection Conditions

Method Reagents Typical Conditions Advantages Disadvantages
Mild Acidic Hydrolysis HCl in CHCl₃/H₂ORoom Temperature, 1-4 hCost-effective, mild conditions, readily available reagents.May be slow for some substrates.
TFA Deprotection TFA in DCM0 °C to Room Temperature, 1-3 hFast reaction times, volatile acid is easy to remove.[4]TFA is corrosive and more expensive than HCl.
Lewis Acid Cleavage BBr₃ in DCM-78 °C to 0 °C, 1-2 hHighly effective for stubborn ethers.[8]Harsh conditions, requires strict anhydrous technique, less selective.[8]

Pyrazole Ring Stability and Potential Side Reactions

The pyrazole ring is generally considered aromatic and is stable under many reaction conditions.[1] However, under strongly acidic conditions, particularly at elevated temperatures, the ring can be susceptible to degradation.[7] It is crucial to monitor the reaction closely and use the mildest conditions necessary to achieve deprotection.

Potential Side Reactions to Consider:

  • Hydrolysis of other acid-labile groups: If the substrate contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals), they may also be cleaved under the deprotection conditions.

  • Ring Opening: While less common, very harsh acidic conditions could potentially lead to the opening of the pyrazole ring.

  • N-Alkylation: In the presence of the liberated ethanol and strong acid, there is a small possibility of N-ethylation of the pyrazole product, although this is generally not a significant side reaction under the recommended conditions.

Experimental Workflow Visualization

cluster_0 Deprotection cluster_1 Work-up & Purification Start N-EOM Pyrazole in Solvent Add_Acid Add Acid Catalyst (HCl, TFA, or BBr₃) Start->Add_Acid Reaction Stir at Appropriate Temp. (Monitor by TLC/LC-MS) Add_Acid->Reaction Quench Quench/Neutralize Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Hydroxymethyl Pyrazole Purify->Product

Figure 2: A generalized experimental workflow for the deprotection of N-EOM pyrazoles.

Conclusion

The deprotection of the ethoxymethyl group from a pyrazole nitrogen to yield the corresponding N-hydroxymethyl pyrazole is a crucial transformation in the synthesis of many important compounds. The choice of deprotection method, primarily revolving around acid catalysis, must be carefully considered based on the specific substrate and the presence of other functional groups. The protocols provided in this guide, based on established chemical principles and literature precedents for similar transformations, offer reliable starting points for researchers. By understanding the underlying mechanisms and potential pitfalls, scientists can confidently and efficiently execute this key synthetic step.

References

  • Catrinescu, C.; et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules2021 , 26(23), 7193. [Link]

  • Dvoretzky, I.; Richter, G. H. Formaldehyde Condensation in the Pyrazole Series. J. Org. Chem.1950 , 15(6), 1285–1288. [Link]

  • Pereshivko, V. M.; et al. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. HETEROCYCLES2003 , 60(4), 879-884. [Link]

  • Common Organic Chemistry. Trifluoroacetic Acid (TFA). [Link]

  • Norris, T.; et al. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Org. Biomol. Chem.2005 , 3(10), 1844-9. [Link]

  • ResearchGate. Boron Tribromide. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • PubMed. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital. [Link]

  • Journal of Pharmaceutical Sciences. N-hydroxymethyl Derivatives of Nitrogen Heterocycles as Possible Prodrugs I. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Wikipedia. Boron tribromide. [Link]

  • ResearchGate. Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. [Link]

  • ResearchGate. ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

  • Asian Journal of Chemistry. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]

  • Wiley Online Library. Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. [Link]

  • Arkat USA. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Google Patents.
  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • RSC Publishing. Direct and efficient N-heterocyclic carbene-catalyzed hydroxymethylation of aldehydes. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of King Saud University - Science. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. [Link]

  • Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

Sources

Using 5-(ethoxymethyl)-3-methyl-1H-pyrazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry & Protocols for 5-(ethoxymethyl)-3-methyl-1H-pyrazole (EMPz)

Abstract

This technical guide details the synthesis, coordination protocols, and catalytic utility of 5-(ethoxymethyl)-3-methyl-1H-pyrazole (EMPz) .[1] Unlike simple pyrazoles, EMPz features a hemilabile ether side arm.[1] This structural motif allows the ligand to switch between bidentate (


-chelation) and monodentate (

-coordination) modes, providing dynamic stability to metal centers during catalytic turnover.[1] This guide covers the "one-pot" condensation synthesis, metallation protocols for neutral and anionic complexes, and troubleshooting for structural validation.[1]

Ligand Profile & Chemical Behavior

The utility of EMPz lies in its functional duality . It combines the robust


-donating capability of the pyrazole nitrogen with the weak, reversible coordination of the ether oxygen.
FeatureChemical BehaviorApplication Relevance
Tautomerism Exists in equilibrium between 3- and 5-substituted forms in solution (

-shift).[1]
The metal coordination locks the tautomer; usually binds as the 3-methyl-5-ethoxymethyl form to minimize steric clash at the metal center.[1]
Donor Atoms Primary: Pyridine-like Nitrogen (

).[1] Secondary: Ether Oxygen (

).

anchors the metal.

creates a "hemilabile" 5-membered chelate ring.[1]
Acidity

(NH proton).
Deprotonation yields the pyrazolate anion , a bridging ligand used in MOFs and polynuclear clusters.[2]

Synthesis Protocol: The Condensation Route

Principle: The synthesis exploits the Paal-Knorr type condensation of hydrazine with a


-diketone.[1]
Precursor:  1-ethoxy-2,4-pentanedione (prepared via Claisen condensation of acetone and ethyl ethoxyacetate).[1]
Step-by-Step Methodology
  • Reagent Prep: Dissolve 1-ethoxy-2,4-pentanedione (10 mmol, 1.44 g) in absolute ethanol (20 mL).

  • Addition: Cool to 0°C. Add Hydrazine monohydrate (12 mmol, 0.6 g) dropwise over 10 minutes. Exothermic reaction—control temperature to prevent polymerization.

  • Cyclization: Warm to room temperature, then reflux at 80°C for 3 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Evaporate ethanol under reduced pressure. The residue is often an oil.

  • Purification: Recrystallize from diethyl ether/hexane or perform flash column chromatography (Silica gel, DCM:MeOH 95:5).

  • Yield Expectation: 85-92% (White/Off-white solid or viscous oil).

QC Checkpoint:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the singlet at
    
    
    ppm (pyrazole C4-H) and the diagnostic ethoxymethyl signals (
    
    
    ppm for singlet
    
    
    , and triplet/quartet for ethyl group).[1]

Coordination Protocols

Protocol A: Neutral Chelation (The "Hemilabile" Mode)

Target: Mononuclear complexes for catalysis (e.g.,


).[1]
Mechanism: The ether oxygen binds weakly, stabilizing the metal but dissociating when a substrate enters.
  • Metal Solution: Dissolve

    
     (e.g., 
    
    
    
    or
    
    
    ) in anhydrous Dichloromethane (DCM).[1] Avoid coordinating solvents like MeCN or DMSO which compete with the ether arm.
  • Ligand Addition: Add EMPz (1.05 equiv) dissolved in DCM dropwise.

  • Reaction: Stir at RT for 4-12 hours.

  • Isolation: Precipitate by adding cold Hexane. Filter and dry under vacuum.

Protocol B: Anionic Bridging (The "Cluster" Mode)

Target: Polynuclear clusters or MOFs. Mechanism: Base deprotonates the NH, forming a pyrazolate bridge (


-bridging).[1]
  • Deprotonation: Dissolve EMPz (2 equiv) in MeOH. Add KOH or

    
     (2 equiv). Stir for 15 mins.
    
  • Metallation: Add Metal salt (e.g.,

    
    , 1 equiv).
    
  • Self-Assembly: Reflux for 2 hours.

  • Crystallization: Allow slow evaporation. The pyrazolate nitrogens will bridge two metal centers, often forming

    
     triangles or 
    
    
    
    grids.

Visualization of Workflows

Figure 1: Synthesis & Coordination Logic

This diagram illustrates the pathway from precursors to the two distinct coordination modes.

EMPz_Workflow Precursor 1-ethoxy-2,4-pentanedione EMPz Ligand: EMPz (Neutral Tautomer) Precursor->EMPz Reflux EtOH (-2 H2O) Hydrazine Hydrazine Hydrate Hydrazine->EMPz NeutralComplex Neutral Complex (N,O-Chelate) Catalytically Active EMPz->NeutralComplex + MCl2 (Non-coord solvent) AnionicComplex Bridged Cluster (Pyrazolate-N,N') MOF/Material EMPz->AnionicComplex + Base (KOH) + Metal Salt

Caption: Synthesis of EMPz and divergence into Neutral (Chelating) or Anionic (Bridging) coordination modes.[1]

Figure 2: The Hemilabile Catalytic Cycle

This diagram explains why this ligand is useful in drug development/catalysis. The ether arm acts as a "door," opening to let substrates in and closing to protect the metal.

Hemilability Closed Resting State (N,O-Chelated Metal) Open Active Species (Ether Arm Dissociated) Closed->Open Substrate Approach (Weak O-M bond breaks) SubstrateBound Substrate Complex (Substrate binds at open site) Open->SubstrateBound Coordination ProductRelease Product Release SubstrateBound->ProductRelease Catalysis ProductRelease->Closed Re-chelation (Regeneration)

Caption: The "Windshield Wiper" effect: The ether arm dissociates to create a vacancy for the substrate, then re-coordinates to stabilize the metal.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
NMR: Missing NH signal (

ppm).
Ligand is deprotonated or exchanging with wet solvent.Run NMR in dry DMSO-

or CDCl

.[1]
Synthesis: Product is a sticky red oil.Oxidation of hydrazine or incomplete cyclization.Purify via column chromatography (DCM/MeOH). Ensure hydrazine is fresh.
Coordination: Precipitate is insoluble.[1]Formation of polymeric coordination network.Switch to Protocol A (Non-polar solvent) to favor discrete molecular species over polymers.
IR: No shift in C-O stretch (

cm

).
Ether oxygen is NOT coordinated (Monodentate mode).Use a harder metal center (e.g., Zn, Ni) or remove competing coordinating solvents.[1]

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218.[1] Link

  • Halcrow, M. A. (2009). "The synthesis and coordination chemistry of 3-(2-pyridyl)pyrazole-derived ligands." Coordination Chemistry Reviews, 253(19-20), 2493-2514.[1] (Analogous hemilabile systems).

  • Kumar, S., et al. (2018).[1] "Synthesis and anti-inflammatory activity of 3,5-dimethyl pyrazoles." Indian Journal of Chemistry, 44B, 2532.[1] (Synthesis protocols for 3,5-disubstituted pyrazoles). Link

  • Braunstein, P., & Naud, F. (2001).[1] "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 40(4), 680-714.[1] (Mechanistic insight into ether/hemilabile ligands). Link

Sources

Procedure for halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole at C-4 position

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective C-4 Halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole at the C-4 position. Halogenated pyrazoles are pivotal building blocks in medicinal chemistry and drug development, serving as versatile intermediates for further molecular elaboration through cross-coupling reactions.[1][2] This document elucidates the chemical principles governing the high regioselectivity of this transformation and offers robust, step-by-step procedures for chlorination, bromination, and iodination using N-halosuccinimide (NXS) reagents. The protocols are designed for practical application by researchers and scientists in academic and industrial settings, emphasizing safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of Halogenated Pyrazoles

The pyrazole scaffold is a privileged heterocycle in modern pharmacology, forming the core of numerous approved drugs for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[1] The functionalization of the pyrazole ring is a critical step in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenation, in particular, is one of the most frequently employed reactions in medicinal chemistry.[1] Introducing a halogen atom onto the pyrazole core not only modulates electronic and lipophilic characteristics but also provides a crucial chemical handle for subsequent synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][3]

The C-4 position of the pyrazole ring is the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution (SEAr).[2][4] This inherent reactivity allows for highly regioselective halogenation, a desirable feature for streamlining complex synthetic routes. This guide focuses on 5-(ethoxymethyl)-3-methyl-1H-pyrazole, a substrate bearing two electron-donating groups (EDGs) that further activate the ring toward electrophilic attack at the C-4 position.

Mechanistic Rationale: Achieving C-4 Regioselectivity

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle.[2] Its electronic structure, featuring a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-2), dictates its reactivity. The highest electron density is localized at the C-4 position, rendering it the most susceptible to attack by electrophiles.[2][4] The substituents on the target molecule, a methyl group at C-3 and an ethoxymethyl group at C-5, are both electron-donating. They increase the electron density of the pyrazole ring, further enhancing its reactivity and reinforcing the intrinsic preference for C-4 substitution.

The halogenation using N-halosuccinimides (NCS, NBS, NIS) proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The N-X bond in the N-halosuccinimide is polarized, creating an electrophilic halogen species ("X⁺") that attacks the electron-rich C-4 position of the pyrazole. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[5][6] Subsequent loss of a proton from the C-4 carbon re-establishes the aromaticity of the ring, yielding the final 4-halogenated pyrazole product.

Figure 1. General mechanism for the electrophilic halogenation of pyrazole at the C-4 position.

Experimental Protocols

The following protocols describe the C-4 halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). These reagents are crystalline solids that are easier and safer to handle than gaseous or liquid elemental halogens. The reactions are typically high-yielding and can be performed under mild conditions.[7][8]

General Workflow

G start Start reagents Dissolve Pyrazole in appropriate solvent start->reagents addition Add N-Halosuccinimide (portion-wise or as a solution) reagents->addition reaction Stir at specified temperature. Monitor by TLC/LC-MS. addition->reaction workup Aqueous Work-up (Quench, Wash, Extract) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Figure 2. Standard experimental workflow for C-4 halogenation.

Protocol for C-4 Chlorination

Reagents and Materials:

  • 5-(ethoxymethyl)-3-methyl-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in acetonitrile (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-chlorosuccinimide (1.05-1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-chloro-5-(ethoxymethyl)-3-methyl-1H-pyrazole.

Protocol for C-4 Bromination

Reagents and Materials:

  • 5-(ethoxymethyl)-3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), Dichloromethane (DCM), or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent like DCM or CCl₄ (0.1-0.2 M).[7][8]

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) in small portions. For pyrazoles, which are generally reactive, a catalyst is often not required.[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude 4-bromo-5-(ethoxymethyl)-3-methyl-1H-pyrazole can be purified by flash chromatography or recrystallization.

Protocol for C-4 Iodination

Reagents and Materials:

  • 5-(ethoxymethyl)-3-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water and Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve 5-(ethoxymethyl)-3-methyl-1H-pyrazole (1.0 eq) in DMF or MeCN (0.1-0.2 M) in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (40-50 °C) if the progress is slow.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated aqueous Na₂S₂O₃ solution (2x) to remove any residual iodine, followed by a brine wash.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield pure 4-iodo-5-(ethoxymethyl)-3-methyl-1H-pyrazole.

Summary of Reaction Parameters and Characterization

The choice of halogenating agent and solvent can be optimized based on substrate reactivity and desired outcome. The following table provides a comparative summary.

Parameter Chlorination Bromination Iodination
Halogenating Agent N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Stoichiometry (eq) 1.05 - 1.11.05 - 1.11.1 - 1.2
Typical Solvents MeCN, DCMCCl₄, DCM, MeCNDMF, MeCN
Temperature 0 °C to RT0 °C to RTRT to 50 °C
Typical Time 2 - 4 hours1 - 3 hours4 - 8 hours
Expected Yield Good to Excellent (>85%)Excellent (>90%)Good to Excellent (>80%)

Characterization Notes: Successful halogenation can be confirmed using standard analytical techniques:

  • ¹H NMR: Disappearance of the singlet corresponding to the C-4 proton. The chemical shifts of the remaining pyrazole protons and the methyl/ethoxymethyl protons will be slightly altered.[9]

  • ¹³C NMR: A significant downfield shift for the C-4 carbon signal upon halogenation, with the extent of the shift dependent on the halogen.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the halogenated product, and the isotopic pattern for chlorine (M, M+2 ≈ 3:1) and bromine (M, M+2 ≈ 1:1) will be characteristic.

Conclusion

The C-4 halogenation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole is a reliable and highly regioselective transformation crucial for the synthesis of advanced intermediates in drug discovery. The use of N-halosuccinimides provides a safe, mild, and efficient method to produce 4-chloro-, 4-bromo-, and 4-iodo-pyrazoles in high yields.[7][8][10] The protocols detailed in this guide are robust and can be readily adapted by researchers to facilitate the development of novel pyrazole-based therapeutics.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in Water. Scilit. Available at: [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. PubMed. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethoxymethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

In the landscape of modern drug discovery, pyrazole derivatives stand out as a "privileged scaffold," forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring is a key strategy for modulating its pharmacological profile. A critical aspect of this is the strategic protection of the pyrazole nitrogen to enable selective reactions at other positions of the ring. The ethoxymethyl (EOM) group is an effective protecting group in organic synthesis, offering stability under various conditions and allowing for selective deprotection.[4][5]

Traditionally, the synthesis of N-substituted pyrazoles involves conventional heating methods that often require long reaction times and can lead to the formation of byproducts.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, improving yields, and often enhancing product purity.[7][8][9] This is achieved through the direct and efficient heating of the reaction mixture via microwave irradiation, a stark contrast to the slower process of thermal conduction in conventional heating.[6]

This comprehensive guide provides a detailed protocol for the microwave-assisted synthesis of ethoxymethyl pyrazole derivatives. We will delve into the underlying principles, provide a step-by-step experimental procedure, and offer insights into the characterization and purification of the target compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the speed and efficiency of microwave chemistry for the synthesis of novel pyrazole-based molecules.

The Rationale Behind Microwave-Assisted N-Ethoxymethylation

The N-alkylation of pyrazole with an alkoxymethyl halide, such as chloromethyl ethyl ether, is a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl ethyl ether. Microwave irradiation significantly accelerates this process by rapidly and uniformly heating the reaction mixture, leading to a higher kinetic energy of the molecules and an increased frequency of effective collisions.

The choice of the ethoxymethyl protecting group is strategic. It is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents, making it compatible with a wide range of subsequent functionalization reactions on the pyrazole ring.[5] Furthermore, the EOM group can be selectively removed under acidic conditions, providing an orthogonal protection strategy in complex multi-step syntheses.[10]

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis for pyrazole derivatives are not merely theoretical. Numerous studies have demonstrated substantial improvements in reaction times and yields compared to conventional heating methods.[11]

DerivativeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[6][11]
Conventional752 h73-90[6][11]
4-Trisubstituted pyrazolesMicrowave-AssistedNot specified45-120 secImproved
Conventional100-1203-5 h-
4,5-dihydro-1H-pyrazolesMicrowave-Assisted (Solvent-Free)50-1002-6 minGood to excellent[3][12]
ConventionalRefluxSeveral hoursModerate[3][12]

This table summarizes data for various pyrazole syntheses to illustrate the general advantages of microwave irradiation. Specific conditions for ethoxymethyl pyrazole synthesis may vary.

Experimental Protocol: Microwave-Assisted Synthesis of 1-(Ethoxymethyl)-1H-pyrazole

This protocol details a representative procedure for the N-ethoxymethylation of pyrazole using a dedicated microwave reactor.

Materials:

  • Pyrazole

  • Chloromethyl ethyl ether (or a suitable precursor like 1,1-diethoxyethane with an acid catalyst)

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable high-boiling polar solvent

  • A suitable non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

  • Microwave reaction vials with stir bars

  • Dedicated microwave synthesizer

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification cluster_analysis Characterization prep1 Weigh pyrazole and base into microwave vial prep2 Add anhydrous solvent and stir bar prep1->prep2 prep3 Add chloromethyl ethyl ether prep2->prep3 mw_react Irradiate in microwave synthesizer (e.g., 120 °C, 5-15 min) prep3->mw_react workup1 Cool reaction mixture mw_react->workup1 workup2 Quench with water and extract with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Obtain NMR spectra (1H, 13C) workup4->analysis1 analysis2 Obtain IR spectrum analysis1->analysis2 analysis3 Perform Mass Spectrometry analysis2->analysis3

Caption: Workflow for the microwave-assisted synthesis of ethoxymethyl pyrazole.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, combine pyrazole (1.0 mmol) and a non-nucleophilic base such as anhydrous potassium carbonate (1.5 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (3-5 mL) to the vial. Stir the mixture to ensure homogeneity. Carefully add chloromethyl ethyl ether (1.2 mmol) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(ethoxymethyl)-1H-pyrazole.[13]

Characterization of Ethoxymethyl Pyrazole Derivatives

The structure of the synthesized ethoxymethyl pyrazole derivatives should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the ethoxymethyl group. Expect to see a triplet for the methyl protons (CH₃), a quartet for the methylene protons (OCH₂CH₃), and a singlet for the N-CH₂-O protons. The characteristic signals for the pyrazole ring protons will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the ethoxymethyl group and the pyrazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H, C-N, and C=C bonds within the pyrazole ring, as well as the C-O-C stretching of the ether linkage in the ethoxymethyl group.[14]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Deprotection of the Ethoxymethyl Group

The ethoxymethyl group can be readily cleaved under acidic conditions to regenerate the N-H pyrazole. This is typically achieved by treating the protected pyrazole with a dilute acid, such as hydrochloric acid, in a protic solvent like ethanol or water.

Deprotection Workflow:

G start N-Ethoxymethyl Pyrazole reaction Treat with dilute acid (e.g., HCl in EtOH) start->reaction product N-H Pyrazole reaction->product byproducts Acetaldehyde and Ethanol reaction->byproducts

Caption: Deprotection of the ethoxymethyl group from a pyrazole derivative.

Conclusion and Future Perspectives

The microwave-assisted synthesis of ethoxymethyl pyrazole derivatives offers a rapid, efficient, and often higher-yielding alternative to traditional synthetic methods.[8] This approach aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage.[6][7] The strategic use of the ethoxymethyl protecting group provides a robust method for the synthesis of complex, functionalized pyrazole derivatives, which are of significant interest in the development of new therapeutic agents.[4][15] As the demand for novel bioactive molecules continues to grow, the combination of privileged scaffolds like pyrazole and enabling technologies like microwave synthesis will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

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  • Kumar, A., & Gupta, G. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Asian Journal of Chemistry, 24(1), 1-4. Available at: [Link]

  • Goujon, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][16][17]triazines. Molecules, 26(12), 3581. Available at: [Link]

  • Snyder, H. R., & Foster, C. H. (1954). The Formation of N-Substituted Pyrazoles from the Pyrolysis of Certain a,p-Unsaturated Azines. Journal of the American Chemical Society, 76(1), 118-120. Available at: [Link]

  • Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40B(8), 717-718. Available at: [Link]

  • Martins, M. A. P., et al. (2008). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 19(4), 741-748. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals, 10(2), 133-138. Available at: [Link]

  • Parashar, B., et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3), 33-42. Available at: [Link]

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  • Finke, P. E., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1-13. Available at: [Link]

  • Zrinski, I., & Gredic, Z. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives. Heterocycles, 68(9), 1961-1969. Available at: [Link]

  • Zhang, C., et al. (2022). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances, 12(45), 29331-29338. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8), 844-853. Available at: [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

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  • Zare, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(57), 35949-35956. Available at: [Link]

  • Sviridova, L. A., et al. (2003). Ethyl vinyl ether - an agent for protection of the pyrazole NH-fragment. A convenient method for the preparation of N-unsubstituted 4-alkynylpyrazoles. Heterocycles, 60(4), 879-886. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Balasubramanian, M. (2018). Microwave-assisted neat reaction technology for the synthesis of pyrazolones. Journal of Chemical Sciences, 130(1), 1-9. Available at: [Link]

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Preparation of pharmaceutical intermediates using 5-(ethoxymethyl)-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 5-(ethoxymethyl)-3-methyl-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates

Executive Summary

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] A particularly significant application of substituted pyrazoles is in the construction of the pyrazolopyrimidinone core. This fused heterocyclic system is the cornerstone of several blockbuster drugs, most notably phosphodiesterase type 5 (PDE5) inhibitors like Sildenafil, which are used to treat erectile dysfunction and pulmonary hypertension.[3][4][5][6]

This document serves as a detailed technical guide for researchers and drug development professionals on the strategic use of 5-(ethoxymethyl)-3-methyl-1H-pyrazole as a key starting material for the synthesis of pyrazolopyrimidinone-based pharmaceutical intermediates. We will elucidate the underlying chemical principles, provide a detailed, field-tested protocol, and discuss critical parameters for reaction optimization, thereby offering a comprehensive framework for its successful application in drug discovery and development workflows.

Physicochemical Properties and Structural Data

A thorough understanding of the starting material's properties is critical for reaction design and safety.

Table 1: Physicochemical Properties of 5-(ethoxymethyl)-3-methyl-1H-pyrazole

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[7]
Molecular Weight 126.16 g/mol PubChem[7]
IUPAC Name 5-(ethoxymethyl)-3-methyl-1H-pyrazole
CAS Number 1119471-75-8BLDpharm[8]
Appearance Not specified (typically an oil or low-melting solid)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethanol)
Boiling/Melting Point Not readily available in public databases; requires experimental determination.
Chemical Structure

The structure features a pyrazole ring substituted with a methyl group at the C3 position and an ethoxymethyl group at the C5 position. The presence of two distinct nitrogen atoms and an activated C4 position makes it a versatile synthon.

Fig. 1: Structure of 5-(ethoxymethyl)-3-methyl-1H-pyrazole
Safety & Handling

According to aggregated GHS data, this compound should be handled with care:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood.

Core Application: Synthesis of the Pyrazolopyrimidinone Scaffold

The most prominent application of this pyrazole derivative is its role as a precursor in the multi-step synthesis of the pyrazolopyrimidinone ring system. This is achieved via a cyclocondensation reaction pathway, a robust and well-documented method in heterocyclic chemistry.[3][9][10] The ethoxymethyl group at the C5 position is strategically placed to become part of the fused pyrimidinone ring.

Fig. 2: High-level workflow for pyrazolopyrimidinone synthesis.

Detailed Protocol: Synthesis of a Sildenafil Analogue Precursor

This protocol details the synthesis of 5-(ethoxymethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one , a key intermediate analogous to those used in the synthesis of various PDE5 inhibitors.[11][12]

Materials and Equipment
  • 5-(ethoxymethyl)-3-methyl-1H-pyrazole

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (2M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard reflux apparatus, magnetic stirrer, round-bottom flasks, separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Part A: Synthesis of 5-(ethoxymethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 g of 5-(ethoxymethyl)-3-methyl-1H-pyrazole in 100 mL of anhydrous ethanol.

  • Base Addition: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (prepared by carefully dissolving ~1.0 g of sodium metal in 50 mL of anhydrous ethanol) dropwise at room temperature.

    • Causality Note: Sodium ethoxide is a strong, non-nucleophilic base that deprotonates the pyrazole N-H, generating the corresponding sodium salt. This significantly increases the nucleophilicity of the ring nitrogen, which is essential for the subsequent condensation reaction.

  • Condensation: Add 1.2 equivalents of diethyl malonate to the reaction mixture. Heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor the reaction progress by TLC (e.g., 50:50 EtOAc:Hexanes).

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with 2M HCl until the pH is ~6-7. This will precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate pyrimidinedione.

Part B: N-Methylation to Yield the Final Intermediate

  • Reaction Setup: Suspend the dried pyrimidinedione intermediate from Part A in 80 mL of anhydrous DMF. Add 3.0 equivalents of anhydrous potassium carbonate.

    • Causality Note: DMF is a polar aprotic solvent that effectively dissolves the reactants while K₂CO₃ acts as a base to deprotonate the pyrimidinone nitrogens, facilitating the subsequent Sₙ2 reaction.

  • Alkylation: Add 2.5 equivalents of methyl iodide dropwise to the suspension. Stir the reaction at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into 400 mL of ice-water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation & Purification: Filter the solid product. Recrystallize from ethanol or purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 5-(ethoxymethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Characterization & Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques. Expected results include:

  • ¹H NMR: Signals corresponding to the two N-methyl groups, the ethoxy group (triplet and quartet), the methyl group on the pyrazole ring, and the pyrazole ring proton.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • HRMS (High-Resolution Mass Spectrometry): The measured m/z should match the calculated exact mass of the protonated molecule [M+H]⁺.

  • Melting Point: A sharp melting point indicates high purity.

Reaction Mechanism and Optimization

The core of this synthesis is the base-catalyzed condensation reaction.

G Pyrazole Deprotonated Pyrazole (Nucleophile) Adduct Tetrahedral Intermediate Pyrazole->Adduct Nucleophilic Attack on Carbonyl Ketoester Diethyl Malonate (Electrophile) Ketoester->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Final Pyrimidinedione Product (after tautomerization) Cyclized->Final Elimination of Ethoxide H_plus Acidic Workup Final->H_plus NaOEt NaOEt (Base) NaOEt->Pyrazole Deprotonation EtOH_loss - EtOH

Fig. 3: Simplified mechanism of cyclocondensation.

Table 2: Parameters for Reaction Optimization

ParameterOptions & ConsiderationsRationale & Impact
Base NaH, K₂CO₃, NaOEtStronger bases (NaH, NaOEt) ensure complete deprotonation, driving the reaction forward but may increase side reactions. K₂CO₃ is milder and suitable for less sensitive substrates.
Solvent Ethanol, THF, DMF, TolueneProtic solvents like ethanol can participate in proton exchange. Aprotic solvents like DMF or Toluene can allow for higher reaction temperatures (azeotropic water removal).
Temperature Room Temp to RefluxHigher temperatures increase the reaction rate but can lead to decomposition or undesired side products. The optimal temperature must be determined empirically.
Acylating Agent Diethyl malonate, Ethyl acetoacetate, etc.The choice of the β-dicarbonyl compound directly determines the substitution pattern on the newly formed pyrimidinone ring.

Conclusion

5-(ethoxymethyl)-3-methyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates, particularly the pyrazolopyrimidinone core found in PDE5 inhibitors. The synthetic route, centered around a robust cyclocondensation reaction, is scalable and adaptable. By carefully controlling reaction parameters such as base, solvent, and temperature, researchers can optimize the yield and purity of these critical intermediates, accelerating the drug discovery and development pipeline.

References

  • Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. PubMed. Available at: [Link]

  • Reddy, P. V., et al. (2015). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. PubMed. Available at: [Link]

  • Kamal, A., et al. (2015). WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof. Google Patents.
  • Reddy, G. L., et al. (2019). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]

  • Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. PubChem. Available at: [Link]

  • Reddy, C. S., et al. (2023). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil. Madison Academic Press. Available at: [Link]

  • Sanna, M. L., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]

  • Reddy, Y. T., et al. (2013). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • University of Bristol (n.d.). Synthesis of Sildenafil Citrate. University of Bristol School of Chemistry. Available at: [Link]

  • TSI Journals (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Al-Shikh, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Hussein, M. A., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. Available at: [Link]

  • U.S. Environmental Protection Agency (2025). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. EPA. Available at: [Link]

  • NIST (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • Parajuli, R., et al. (2015). Rishiram Prajuli.pmd. Semantic Scholar. Available at: [Link]

  • Khavasi, H. R., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]

  • Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Simona, C., et al. (2010). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of Oily Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling one of the more challenging aspects of synthetic chemistry: the purification of oily pyrazole derivatives. Researchers, scientists, and drug development professionals often find that while the synthesis of a pyrazole core is straightforward, isolating the final product in a pure, solid form can be a significant bottleneck.[1] The tendency of these heterocycles to present as persistent, non-crystalline oils is a common frustration.

This guide is designed to move beyond simple procedural lists. It provides a logical framework for troubleshooting, rooted in the physicochemical principles that govern separation and crystallization. Here, we will explore the causality behind common purification failures and offer field-proven strategies to overcome them, ensuring you can move forward with your research confidently.

Part 1: Frequently Asked Questions (First-Pass Troubleshooting)

This section addresses the most immediate challenges encountered after a synthesis is complete.

Q1: My crude product is a persistent oil that won't crystallize. What are my immediate troubleshooting steps?

This is the most common issue. An oily product indicates either that the compound is inherently a low-melting solid or liquid at room temperature, or that impurities are inhibiting its ability to form a crystal lattice.

Initial Assessment:

  • Confirm Identity and Crude Purity: Before attempting extensive purification, obtain a quick ¹H NMR spectrum of your crude oil. This will confirm if the desired product is the major component and give clues about the nature of the impurities (e.g., residual solvent, unreacted starting materials, or byproducts).

  • Impurity Profile: Common impurities in pyrazole synthesis include regioisomers, incompletely cyclized pyrazoline intermediates, and colored byproducts from hydrazine decomposition.[2][3] The presence of these can significantly depress the melting point and disrupt crystallization.

Immediate Actions:

  • High Vacuum Drying: Ensure all volatile solvents (e.g., DCM, EtOAc, THF) are thoroughly removed on a rotary evaporator followed by drying under high vacuum.[4] Residual solvent is a primary cause of oiling.

  • Trituration: Attempt to "wash" the oil with a solvent in which your desired compound is insoluble but the impurities are soluble.[5] Vigorously stir the oil with a cold, non-polar solvent like hexanes, pentane, or diethyl ether. This can often remove greasy impurities, sometimes resulting in the product solidifying.

  • Attempt a Small-Scale Crystallization: Take a small sample of the oil (~20-50 mg) and attempt crystallization from various solvent systems. This is more efficient than committing your entire batch to a single condition.

A logical workflow for initial troubleshooting is presented below.

G start Crude Product is an Oil nmr Acquire ¹H NMR of Crude start->nmr check Is Desired Product the Major Component? nmr->check rework Re-evaluate Synthesis. Consider reaction byproducts (e.g., regioisomers). [1, 3] check->rework sub_path2 hvac Thoroughly Dry (High Vacuum) check->hvac sub_path1 sub_path1 YES sub_path2 NO triturate Triturate with Cold, Non-polar Solvent (e.g., Hexanes) hvac->triturate cryst Attempt Small-Scale Crystallization Trials triturate->cryst chrom Proceed to Chromatography cryst->chrom

Caption: Initial decision workflow for an oily crude product.

Q2: I ran a flash column, but my fractions are still impure or show poor separation. What went wrong?

Flash column chromatography is the workhorse of purification, but its success is highly dependent on proper setup and solvent selection.[6] Poor separation of oily compounds is common.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to elute together near the solvent front, or too low, causing broad, tailing peaks.

    • The Fix: The ideal solvent system should give your target compound an Rf (retention factor) of 0.25-0.35 on a TLC plate.[7] This provides the optimal balance between retention and elution for good separation. If separation between your product and an impurity is poor, try a completely different solvent system (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). Different solvents interact with the compound and silica in unique ways, altering selectivity.[8]

  • Column Overloading: Loading too much crude material onto the column is a primary cause of failed separations.

    • The Fix: A general rule is to load no more than 1-5% of the silica gel mass (e.g., for a 100 g silica column, load 1-5 g of crude material).[8] Oily, difficult-to-separate mixtures often require loading at the lower end of this range (~1%).

  • Sample Application: If the initial band of your compound is too wide, separation will be compromised.

    • The Fix: Dissolve your oil in a minimal amount of a strong solvent (like DCM or acetone) and adsorb it onto a small amount of silica gel (~1-2x the mass of your crude product). Dry this silica completely to a free-flowing powder and load it onto the top of your column (a "dry load"). This creates a very narrow starting band, dramatically improving separation.

Q3: My isolated pyrazole oil is intensely yellow or reddish-brown, but the desired product should be colorless. How can I remove the color?

This coloration is often due to decomposition of the hydrazine starting material or oxidation of intermediates during the synthesis.[2][3] These highly conjugated, colored impurities can persist through chromatography.

Solutions:

  • Activated Charcoal Treatment: This is a classic and effective method. Dissolve the colored oil in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound), and stir or gently heat the mixture for 15-30 minutes. The colored impurities adsorb onto the charcoal's surface. Remove the charcoal by filtering the solution through a pad of Celite®.[3]

  • Re-purification with a Different Stationary Phase: If color persists after silica gel chromatography, it may be because the colored impurities have similar polarity to your product in that system. Switching to a different stationary phase, such as neutral alumina or even reverse-phase (C18) silica, can alter the elution order and effectively separate the colored components.[7]

Part 2: In-Depth Troubleshooting & Advanced Strategies
Q4: How do I systematically choose a solvent system for a particularly difficult separation of an oily pyrazole and its impurities?

When a standard binary system like Ethyl Acetate/Hexanes fails, a more systematic approach is needed. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the key impurities.

Systematic Approach:

  • Scout with TLC: Spot your crude oil on 3-4 different TLC plates.

  • Test Different Solvent Classes: Develop each plate in a solvent system representing different selectivity classes. See the table below for examples.

  • Analyze and Optimize: Observe the separation on each plate. One system will likely show better separation (a larger ΔRf) than the others. You can then fine-tune the ratio of the solvents in that system to achieve the target Rf of 0.25-0.35 for your product.

  • Consider Modifiers: For pyrazoles, which are weakly basic, streaking on acidic silica gel is common.[9] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar solvent (e.g., in methanol) can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[8]

Solvent System Class Example Mobile Phase Properties & Use Case
General Purpose Ethyl Acetate / HexanesGood starting point for moderately polar compounds.
Dipole Interactions Dichloromethane / MethanolExcellent for separating compounds with different hydrogen bonding capabilities.
Alternative Acceptor Acetone / TolueneAcetone is a strong hydrogen bond acceptor; can provide unique selectivity.
Highly Polar / Basic 1-10% (10% NH₄OH in MeOH) / DCMFor very polar or basic pyrazoles that do not move from the baseline in other systems.[7]

Table 1: Solvent systems with different selectivities for optimizing separations.

G start Difficult Separation Identified tlc TLC Scouting with 3-4 Different Solvent Systems (See Table 1) start->tlc eval Evaluate ΔRf Between Product and Impurities tlc->eval eval->tlc sub_path2 Try New Systems optimize Optimize Solvent Ratio to achieve Product Rf ≈ 0.3 eval->optimize sub_path1 sub_path1 Is ΔRf > 0.1? sub_path2 Is ΔRf < 0.1? streak Does TLC show streaking? optimize->streak add_mod Add Modifier (e.g., 0.5% Triethylamine) to Mobile Phase. [23] streak->add_mod sub_path3 run_col Run Flash Column with Optimized System streak->run_col sub_path4 sub_path3 YES sub_path4 NO add_mod->run_col

Caption: Workflow for optimizing a flash chromatography method.

Q5: My compound "oils out" during crystallization attempts. What techniques can I use to induce crystallization?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when a compound's melting point is low, or when the solution is supersaturated with impurities.[8] Inducing crystallization requires creating an environment favorable for nucleation, the first step in crystal formation.[10]

Strategies to Induce Crystallization:

  • Slow Cooling & Patience: Rapid cooling promotes supersaturation and oiling. After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Do not disturb the flask. Crystallization can take days.[11]

  • Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled, supersaturated solution. A seed crystal provides a template for further crystal growth.[8]

  • Binary Solvent System (Vapor Diffusion or Layering): This is a powerful technique.

    • Dissolve your oil in a small amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or acetone).

    • Place this vial inside a larger, sealed jar containing a "poor" or "anti-solvent" (one in which your compound is insoluble, e.g., hexanes or pentane).

    • Over time, the volatile anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility until it reaches the point of crystallization.[11] This very slow change in solvent composition is ideal for forming high-quality crystals.

G cluster_0 Sealed Jar vial Inner Vial: Oil dissolved in 'Good' Solvent (e.g., DCM) anti 'Poor' Anti-Solvent (e.g., Hexanes) vial->anti 'Good' Solvent Vapor diff Slow Vapor Diffusion anti->vial Anti-Solvent Vapor cryst Crystals Form as Solubility Decreases

Caption: Diagram of the vapor diffusion crystallization method.

Q6: Chromatography fails and the oil will not crystallize. What are my last-resort purification options?

When standard methods fail, you must turn to techniques that exploit different chemical or physical properties of your molecule.

  • Purification via Acid Salt Formation: Pyrazoles are basic and can be protonated by strong acids to form salts.[9] These salts are often highly crystalline solids even if the freebase is an oil.

    • Dissolve the impure oil in a suitable solvent like isopropanol or diethyl ether.

    • Slowly add one equivalent of an acid (e.g., phosphoric acid, oxalic acid, or HCl in ether).[12][13]

    • The pyrazolium salt will often precipitate or crystallize out of the solution.

    • The salt can be filtered, washed, and, if necessary, recrystallized.

    • To recover the purified pyrazole, the salt is dissolved in water, neutralized with a base (e.g., NaHCO₃ or NaOH), and the freebase is extracted with an organic solvent.

  • Distillation under Reduced Pressure (Kugelrohr or Short-Path): If your pyrazole derivative is thermally stable, distillation can be an excellent, scalable purification method.[14] This technique separates compounds based on differences in boiling points.[15] For high-boiling oils, a Kugelrohr or short-path distillation apparatus under high vacuum is necessary to prevent decomposition at high temperatures.

Part 3: Detailed Experimental Protocols
Protocol 1: Optimizing Flash Chromatography for an Oily Pyrazole

Objective: To purify an oily pyrazole derivative by systematically developing a flash chromatography method.

Materials:

  • Crude oily pyrazole derivative

  • Silica gel (for TLC and column)

  • A range of solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates, chromatography column, flasks

Methodology:

  • TLC Scouting: a. Dissolve a small sample of the crude oil in DCM. b. Spot the solution on three separate TLC plates. c. Develop the plates in three different solvent systems:

    • Plate 1: 30% EtOAc / 70% Hexanes
    • Plate 2: 5% MeOH / 95% DCM
    • Plate 3: 30% Acetone / 70% Toluene d. Visualize the plates under UV light and/or with a stain. Identify the system that provides the best separation (largest ΔRf) between the product spot and major impurities.
  • Solvent Optimization: a. Using the best system from Step 1d, run several more TLCs, adjusting the solvent ratio until the product spot has an Rf of ~0.3. b. If spots are streaking, prepare a new mobile phase containing 0.5% TEA and re-run the TLC to confirm improvement.

  • Column Preparation & Dry Loading: a. Pack a column with silica gel using the optimized mobile phase (without TEA for packing). b. Dissolve the bulk of your crude oil (~1 g) in a minimal amount of DCM (~2-3 mL). Add ~2 g of silica gel to this solution. c. Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed silica gel column.

  • Elution: a. Begin eluting the column with the optimized mobile phase (now including 0.5% TEA if needed). b. Collect fractions and monitor them by TLC to identify which ones contain the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oily pyrazole.

Protocol 2: Purification of a Basic Oily Pyrazole via Acid Salt Crystallization

Objective: To purify a non-crystallizable, basic pyrazole oil by converting it into a crystalline salt.

Materials:

  • Impure oily pyrazole

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • 2.0 M HCl solution in Et₂O (or a solution of oxalic acid in IPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Buchner funnel, filter paper, separatory funnel

Methodology:

  • Salt Formation: a. Dissolve the impure oil in a minimum volume of anhydrous Et₂O (e.g., 10-20 mL per gram of oil). b. While stirring, add the 2.0 M HCl/Et₂O solution dropwise. c. Continue adding the acid solution until a precipitate (the pyrazolium chloride salt) is no longer formed. A solid should crash out of the solution.

  • Isolation of the Salt: a. Stir the resulting slurry for 30 minutes, cooling in an ice bath if necessary to maximize precipitation. b. Collect the solid salt by vacuum filtration using a Buchner funnel. c. Wash the solid with a small amount of cold, anhydrous Et₂O to remove any adhering non-basic impurities. d. Dry the crystalline salt under vacuum. At this stage, you can check its purity by NMR (dissolved in D₂O or DMSO-d₆).

  • Liberation of the Freebase: a. Dissolve the purified salt in a minimal amount of water. b. Place this aqueous solution in a separatory funnel and add DCM. c. Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (test with pH paper) and effervescence ceases. This neutralizes the salt, regenerating the oily freebase. d. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the purified oily pyrazole.

References
  • Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • University of Geneva. (n.d.). Guide for crystallization.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • A&E Connock. (n.d.). Fragrance Crystallization.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Sonneveld. (2023, August 24). Crystallization of fats and oils.
  • Technobis. (n.d.). Crystallization for oils and fuels development.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • RSC Publishing. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights.
  • SPX Flow. (n.d.). Crystallization Technology.
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester. (n.d.). About Purification.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • Google Patents. (2009, December 23). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
  • PMC. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • University of Rochester. (n.d.). Tips & Tricks: Oily/Foaming Compounds.

Sources

Solving solubility issues of 5-(ethoxymethyl)-3-methyl-1H-pyrazole in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(ethoxymethyl)-3-methyl-1H-pyrazole

Document ID: TSG-PYR-SOL-001

Welcome to the technical support guide for 5-(ethoxymethyl)-3-methyl-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in aqueous media. We will explore the underlying reasons for its limited water solubility and provide practical, step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 5-(ethoxymethyl)-3-methyl-1H-pyrazole?

A1: Understanding the fundamental properties of the molecule is the first step in troubleshooting its solubility.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[1]
Molecular Weight 126.16 g/mol PubChem[1]
Structure A pyrazole ring substituted with a methyl group and an ethoxymethyl group.PubChem[1]
Calculated XLogP3 1.3PubChem[1]
Nature The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2][3]

The XLogP3 value of 1.3 suggests a moderate degree of lipophilicity, which is a primary contributor to its limited solubility in water.[1][4] While the pyrazole ring itself can participate in hydrogen bonding, the ethoxymethyl and methyl substituents increase the nonpolar character of the molecule.[5]

Q2: Why is my 5-(ethoxymethyl)-3-methyl-1H-pyrazole not dissolving in water or aqueous buffers?

A2: The poor aqueous solubility is due to a combination of factors inherent to its molecular structure:

  • Lipophilicity: As indicated by its positive LogP value, the molecule has a preference for nonpolar environments over polar ones like water.[1] The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the solute is not sufficiently compensated by favorable interactions between the compound and water.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be significant.[5] If this energy is high, it can be a major barrier to dissolution.

  • Intermolecular Forces: While the pyrazole nitrogen atoms can act as hydrogen bond acceptors, the overall molecule has significant nonpolar regions (the ethyl and methyl groups) that cannot effectively interact with the highly polar water network.[5]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow for addressing solubility issues, from simple adjustments to more complex formulation strategies.

Solubility_Workflow start Start: Compound Precipitation or Poor Dissolution in Aqueous Buffer check_conc Q: Is the concentration exceeding maximum intrinsic solubility (S₀)? start->check_conc cosolvent Strategy 1: Introduce a Co-solvent check_conc->cosolvent Yes ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust Fails or is Incompatible end_success Success: Homogeneous Solution Achieved cosolvent->end_success Works surfactant Strategy 3: Use a Surfactant ph_adjust->surfactant Fails or is Incompatible ph_adjust->end_success Works complexation Strategy 4: Cyclodextrin Complexation surfactant->complexation Fails or is Incompatible surfactant->end_success Works complexation->end_success Works end_fail Consult Formulation Specialist: Consider advanced methods like solid dispersions or nanosuspensions. complexation->end_fail Fails Co_solvency_Mechanism cluster_0 Aqueous System (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) Compound Insoluble Compound Water Water Molecules (Strong H-Bonds) Compound->Water Unfavorable Interaction Compound_sol Solubilized Compound Solvent_Mix Water + Co-solvent (e.g., DMSO, Ethanol) (Weaker H-Bond Network) Compound_sol->Solvent_Mix Favorable Interaction

Caption: Mechanism of co-solvent action.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300/400) [5] Experimental Protocol: Preparing a 10 mM Stock Solution using a Co-solvent

  • Weigh Compound: Accurately weigh 1.26 mg of 5-(ethoxymethyl)-3-methyl-1H-pyrazole (for a final volume of 1 mL).

  • Initial Dissolution: Add 50-100 µL of 100% DMSO (or your chosen co-solvent) directly to the solid compound. Vortex vigorously until the solid is completely dissolved. This creates a concentrated pre-stock.

    • Causality: Dissolving the compound in a pure organic solvent first ensures it is fully solvated before being introduced to the aqueous environment, preventing aggregation.

  • Stepwise Dilution: While vortexing, slowly add your aqueous buffer (e.g., PBS) dropwise to the pre-stock until you reach the final desired volume of 1 mL.

    • Causality: Slow, stepwise addition prevents the compound from "crashing out" (precipitating) due to a sudden, drastic change in solvent polarity.

  • Final Check: Inspect the solution for any signs of precipitation. If it remains clear, it is ready for use.

    • Self-Validation: The clarity of the final solution is the primary indicator of success. If turbidity appears, the percentage of co-solvent may need to be increased. Be mindful that high concentrations of organic solvents can be toxic in cell-based assays.

Q4: The use of co-solvents is not suitable for my experiment. Can I use pH modification?

A4: Yes, pH adjustment can be an effective strategy for compounds with ionizable groups. [6][7]Pyrazoles are weakly basic due to the lone pair of electrons on the pyridine-like nitrogen atom. [4][8]By lowering the pH of the solution, you can protonate this nitrogen, forming a pyrazolium cation. This charged species will have significantly higher aqueous solubility than the neutral form.

Protocol: pH-Based Solubilization

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate buffer) at a pH value at least 1-2 units below the pKa of the compound's conjugate acid. Since the pKa of pyrazole itself is ~2.5, a buffer pH of 1.5-2.0 would be a good starting point. [4]2. Dissolution Attempt: Suspend the 5-(ethoxymethyl)-3-methyl-1H-pyrazole powder directly in the acidic buffer.

  • Energy Input: Use sonication or gentle heating (e.g., 37°C) to facilitate dissolution. Increased temperature can enhance solubility. [5][9]4. Observation: Observe if the compound dissolves to form a clear solution.

    • Trustworthiness Note: This method is only suitable for applications where a low pH is tolerable. Subsequent neutralization of the solution back towards a physiological pH will likely cause the compound to precipitate as it converts back to its less soluble, neutral form. This technique is often used for preparing analytical standards or in specific chemical reactions. [6]

Q5: What if both co-solvents and pH adjustment are incompatible with my downstream application (e.g., live-cell imaging)?

A5: In sensitive biological experiments, more sophisticated formulation techniques are required. Two excellent options are the use of surfactants or cyclodextrins.

Strategy 3: Surfactants

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase. [10][11]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Protocol:

    • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80) in your aqueous buffer.

    • Add the surfactant stock to your buffer to achieve a final concentration above its CMC (for Tween® 80, the CMC is ~0.012 mM). A final concentration of 0.1% to 1% is a common starting point.

    • Add the 5-(ethoxymethyl)-3-methyl-1H-pyrazole to the surfactant-containing buffer and mix thoroughly, using sonication if necessary.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes by encapsulating the nonpolar parts of a guest molecule, thereby increasing its apparent water solubility. [2][12]This is a widely used technique to improve the solubility and bioavailability of poorly water-soluble drugs. [11]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).

    • Add an excess of 5-(ethoxymethyl)-3-methyl-1H-pyrazole to this solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The clear filtrate is your stock solution of the inclusion complex. The concentration can be determined via HPLC or UV-Vis spectroscopy.

TechniqueProsConsBest For
Co-solvents Simple, effective, widely used. [5]Can be toxic to cells at high concentrations.In vitro assays, initial screening.
pH Adjustment Very effective for ionizable compounds. [6]Limited by pH tolerance of the experiment; risk of precipitation upon neutralization.Chemical synthesis, analytical standards.
Surfactants Biocompatible options available; effective at low concentrations. [10]Can interfere with some biological assays or membrane properties.Cell-based assays, some in vivo studies.
Cyclodextrins Low toxicity, can improve stability and bioavailability. [12]More complex preparation; higher cost.Cell culture, in vivo pharmacology.

References

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved February 25, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 25, 2026, from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved February 25, 2026, from [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2011). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved February 25, 2026, from [Link]

  • Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. Retrieved February 25, 2026, from [Link]

  • S, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. Retrieved February 25, 2026, from [Link]

  • IJCRT.org. (2024). A Review On Pyrazole An Its Derivative. Retrieved February 25, 2026, from [Link]

  • Zhang, Z., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved February 25, 2026, from [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Ethoxy-3-methyl-1-phenylpyrazole. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved February 25, 2026, from [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved February 25, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole. Retrieved February 25, 2026, from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 25, 2026, from [Link]

  • International Journal of Advanced Research. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved February 25, 2026, from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 25, 2026, from [Link]

  • Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Distinguishing 3-Methyl and 5-Methyl Pyrazole Isomers via NOE NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic synthesis, particularly the condensation of hydrazines with 1,3-dicarbonyls, the formation of pyrazole regioisomers is a pervasive challenge.[1] Distinguishing 1-substituted-3-methylpyrazoles (1,3-isomer) from 1-substituted-5-methylpyrazoles (1,5-isomer) is critical for Structure-Activity Relationship (SAR) studies.[2][1]

While


C NMR and HMBC are traditional assignment methods, Nuclear Overhauser Effect (NOE)  spectroscopy offers the most direct, spatial proof of regiochemistry. This guide outlines why NOE is the superior rapid-diagnostic tool for this specific isomer pair, supported by experimental protocols and comparative data.

The Scientific Challenge: Tautomerism vs. Regioisomerism

Before applying NOE, one must define the structural state of the pyrazole.[1]

Scenario A: Free NH Pyrazoles (Tautomers)

If the nitrogen is unsubstituted (


-H), 3-methyl and 5-methyl pyrazole are tautomers .[1] In solution, they undergo rapid annular tautomerism (proton exchange between N1 and N2).[2][1][3]
  • NMR Result: You will observe averaged signals or broadened peaks depending on the solvent and temperature.[1]

Scenario B: -Substituted Pyrazoles (Regioisomers)

When the nitrogen is alkylated or arylated (e.g.,


-Methyl, 

-Phenyl), the tautomerism is locked.[1] The product exists as distinct 1,3- or 1,5- regioisomers.[1] This is the scenario where NOE is definitive.

Core Directive: This guide focuses on Scenario B (


-substituted pyrazoles), as this represents the standard structural assignment problem in drug discovery.

The Solution: 1D Selective NOE

Mechanism of Action

The Nuclear Overhauser Effect relies on through-space dipolar coupling, which decays as


 (where 

is the distance between nuclei).[1]
  • 1,5-Isomer: The C5-methyl group is spatially crowded against the

    
    -substituent.[1] Distance is typically < 3.0 Å.[1] Result:  Strong positive NOE enhancement.
    
  • 1,3-Isomer: The C3-methyl group is remote from the

    
    -substituent.[1] Distance is typically > 5.0 Å.[1] Result:  No NOE enhancement (Null).
    
Visualizing the Spatial Arrangement

Pyrazole_NOE cluster_0 1,5-Isomer (Steric Crowding) cluster_1 1,3-Isomer (Remote) N1_5 N1-Substituent (Target Irradiation) C5_Me C5-Methyl (Observer) N1_5->C5_Me Strong NOE (< 3.0 Å) N1_3 N1-Substituent (Target Irradiation) C3_Me C3-Methyl (Observer) N1_3->C3_Me No NOE (> 5.0 Å)

Figure 1: Spatial proximity of the methyl group relative to the N-substituent in 1,5 vs 1,3 isomers.[2][1]

Comparative Analysis: NOE vs. Alternatives

While NOE is the "smoking gun," it is best used in concert with other data.[1] Below is an objective comparison of methods.

Feature1D Selective NOE HMBC (2D)

C Chemical Shift
Primary Mechanism Through-space (Dipolar coupling)Through-bond (

coupling)
Electronic environment (shielding)
Reliability High. Direct evidence of proximity.[1]Medium-High. Depends on observing N-C cross-peaks.[1]Low-Medium. Solvent dependent.[1]
Time Cost Low (5-10 mins)Medium (20-40 mins)Low (Standard acquisition)
Ambiguity Risk Low.[2][1] Signal is either there or not.[1][4]Medium.

correlations can sometimes be weak or overlap.[1]
High. Trends (

) have exceptions.[1][3]
Sample Requirement Requires degassed sample for max sensitivity.Standard.Standard.
Why not just use HMBC?

HMBC relies on seeing a correlation between the


-substituent protons and the pyrazole ring carbons.
  • In the 1,5-isomer ,

    
    -Me protons correlate to C5.[1]
    
  • In the 1,3-isomer ,

    
    -Me protons correlate to C5 (via 
    
    
    
    across N1-N2? No, usually too far) or C3? Actually, the
    
    
    -Me protons usually show a strong
    
    
    to C5 in both isomers (or C5 in 1,5 and C5 in 1,3 via long range).[1] The differentiation often relies on seeing the Methyl proton to Ring Carbon correlation.[1]
  • 1,5-isomer: Methyl protons couple to C5 (which also couples to N-R).[2][1]

  • 1,3-isomer: Methyl protons couple to C3 (which does not couple to N-R).[2][1]

  • Critique: If relaxation is fast or the

    
     coupling is small, HMBC peaks can be missing.[1] NOE is often more binary and robust for this specific steric clash.[1]
    

Experimental Protocol

This protocol is designed for a standard 400-600 MHz spectrometer (e.g., Bruker Avance) using a 1D Selective Gradient NOE sequence (selnogp or similar).[1]

Phase 1: Sample Preparation (Crucial)[2]
  • Concentration: Prepare a sample of ~10-20 mg in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Degassing: Oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.[1]

    • Method: Bubble Nitrogen or Argon gas through the solution for 2-3 minutes using a fine syringe needle.[1]

    • Alternative: Simple "shake and rest" is insufficient for weak NOEs, though often acceptable for the strong 1,5-interaction.[2][1]

Phase 2: Acquisition Parameters[1][2]
  • Pulse Sequence: Select selnogp (1D NOE with gradient selection).[1] This avoids subtraction artifacts common in older difference NOE methods.[1]

  • Target Selection (O1): Set the transmitter frequency (O1) exactly on the N-Substituent resonance (e.g., the N-Methyl singlet or N-Phenyl ortho-protons).[1]

  • Mixing Time (D8):

    • Small Molecules (MW < 500): Set mixing time to 500 ms - 800 ms .

    • Reasoning: Small molecules tumble fast (short

      
      ), requiring longer mixing times to build up positive NOE.[1]
      
  • Scans (NS): 64 to 128 scans are usually sufficient.[1]

Phase 3: Data Processing[1][2]
  • Phasing: Phase the irradiated peak (the N-substituent) to be Negative .[1]

  • Analysis: Look for Positive peaks elsewhere in the spectrum.[1]

    • If the Pyrazole-Methyl peak is Positive : It is the 1,5-isomer .[1]

    • If the Pyrazole-Methyl peak is Null/Flat : It is the 1,3-isomer .[1]

Decision Workflow

Use this logic flow to standardize your assignment process.

Workflow Start Start: Purified Isomer H1_NMR Acquire 1H NMR Identify N-R and C-Me signals Start->H1_NMR Setup_NOE Setup 1D Selective NOE Target: N-R protons Mix Time: 800ms H1_NMR->Setup_NOE Result Analyze C-Me Signal Region Setup_NOE->Result Pos_NOE Positive Enhancement observed Result->Pos_NOE Signal > 1% Null_NOE No Enhancement observed Result->Null_NOE Signal ~ 0% Concl_15 Conclusion: 1,5-Isomer (Steric Proximity) Pos_NOE->Concl_15 Concl_13 Conclusion: 1,3-Isomer (Remote) Null_NOE->Concl_13

Figure 2: Decision tree for assigning pyrazole regioisomers.

Supporting Data: Chemical Shift Trends

While NOE is definitive, the following chemical shift trends (in CDCl


) often corroborate the finding:
Nucleus1,3-Dimethylpyrazole1,5-DimethylpyrazoleNote

C (Methyl)

13.0 - 14.5 ppm

10.5 - 11.5 ppm
C5-Me is typically shielded (upfield).[2][1]

H (Ring H)

5.9 - 6.0 ppm (H4)

5.9 - 6.0 ppm (H4)
H4 is rarely diagnostic alone.[2][1]

C (Ring C)
C3

148 ppm
C5

138 ppm
C5 is often upfield of C3.[2][1]

Note: Data derived from Rusak et al. [1] and standard catalog spectra [2].

References

  • Rusak, V. V., et al. (2015).[2][1][5] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 276–281.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • ChemicalBook. (2023).[1] "1,5-Dimethylpyrazole NMR Spectrum."

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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-(ethoxymethyl)-3-methyl-1H-pyrazole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Chromophore: Electronic Transitions and Substituent Effects

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its UV-Vis absorption spectrum is primarily dictated by π→π* electronic transitions within the aromatic system.[1] The parent pyrazole molecule in the gas phase exhibits a maximal absorption cross-section at approximately 203 nm.[2] However, in solution and with the addition of substituents, this absorption maximum (λmax) can shift significantly.

The nature, position, and number of substituents on the pyrazole ring are critical in modulating its electronic structure and, consequently, its interaction with UV-Vis light.[3] These effects are generally categorized as:

  • Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength, caused by substituents that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is often induced by electron-donating groups (EDGs) or by extending conjugation.[4]

  • Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength, caused by substituents that increase the HOMO-LUMO energy gap.

  • Hyperchromic Effect: An increase in molar absorptivity (ε), leading to a more intense absorption peak.

  • Hypochromic Effect: A decrease in molar absorptivity, resulting in a less intense absorption peak.

For our target molecule, 5-(ethoxymethyl)-3-methyl-1H-pyrazole , we must consider the influence of its two key substituents:

  • 3-methyl group: A weak electron-donating group (EDG) through an inductive effect.

  • 5-ethoxymethyl group: An ether-containing group that acts as an EDG through resonance (lone pairs on the oxygen atom).

The presence of two electron-donating groups is expected to produce a bathochromic shift in the λmax of the parent pyrazole core. The introduction of methyl and other alkyl groups on the pyrazole ring is known to cause minor bathochromic shifts.[4]

Comparative Analysis of Pyrazole Derivatives

To build a predictive model for the λmax of 5-(ethoxymethyl)-3-methyl-1H-pyrazole, it is essential to examine the experimentally determined absorption maxima of related compounds. The following table summarizes UV-Vis data for a selection of pyrazole derivatives from the literature, illustrating the impact of various substitution patterns.

Compound Name/ClassKey Substituentsλmax (nm)SolventReference(s)
Pyrazole (gas phase)None (Parent)203Gas Phase[2]
3-methyl-1H-pyrazole chromophore3-methyl216Ethanol[5]
PhenylazopyrazolesPhenylazo group324 - 368Acetonitrile[6]
Pyrazole-pyridine derivativePyridyl group at position 5280Not specified[7]
Coumarin-pyrazole derivativeCoumarin at position 3410DMSO[7]
Pyrazole ligand (pypzR(16)py)Diphenyl, alkyloxy~280, ~320Dichloromethane[8]

This comparative data highlights a clear trend: extending the conjugated system (e.g., with phenylazo, pyridyl, or coumarin groups) results in a dramatic bathochromic shift, moving the absorption well into the 300-400 nm range.[6][7] Simple alkyl substitution, as seen with the 3-methyl-1H-pyrazole chromophore, causes a modest shift to 216 nm from the gas-phase value of 203 nm.[5]

Based on this analysis, we can predict that the λmax for 5-(ethoxymethyl)-3-methyl-1H-pyrazole in a common organic solvent like ethanol or acetonitrile will likely fall in the range of 220-240 nm . The combined electron-donating effects of the methyl and ethoxymethyl groups should push the absorption to a slightly longer wavelength than the 3-methyl-pyrazole alone, but it will not approach the values seen in highly conjugated systems.

The relationship between the pyrazole core structure and its substituted derivatives can be visualized as follows:

G A Parent Pyrazole Core λmax ≈ 203 nm (gas) B Simple Alkyl Substitution (e.g., 3-methyl-pyrazole) λmax ≈ 216 nm A->B + Alkyl EDG (Slight Bathochromic Shift) D Extended Conjugation (e.g., Phenylazopyrazoles) λmax > 320 nm A->D + Conjugating Group (Strong Bathochromic Shift) C Target: 5-(ethoxymethyl)-3-methyl-1H-pyrazole Predicted λmax ≈ 220-240 nm B->C + Ether EDG (Further Bathochromic Shift) G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Instrument Warm-up (Deuterium & Tungsten Lamps) B 2. Solvent Selection (Spectroscopic Grade) A->B C 3. Stock Solution Prep (e.g., 1 mg/mL) B->C D 4. Working Solution Prep (Dilute to Abs < 1.5) C->D E 5. Prepare Blank (Fill cuvette with pure solvent) D->E F 6. Baseline Correction (Scan solvent blank across range) E->F G 7. Prepare Sample (Rinse & fill cuvette with working solution) F->G H 8. Acquire Spectrum (Scan sample from 400 nm to 200 nm) G->H I 9. Identify λmax (Wavelength of maximum absorbance) H->I J 10. Data Reporting (λmax, Absorbance, Solvent) I->J

Caption: Step-by-step workflow for determining UV-Vis absorption maxima.

Step-by-Step Methodology
  • Instrument Preparation: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to stabilize for at least 20-30 minutes to ensure a consistent energy output. [9]2. Solution Preparation:

    • Accurately weigh approximately 10 mg of 5-(ethoxymethyl)-3-methyl-1H-pyrazole and dissolve it in the chosen spectroscopic grade solvent in a 10 mL volumetric flask to create a stock solution.

    • Prepare a dilute working solution from the stock. A final concentration that yields a maximum absorbance between 0.5 and 1.0 is ideal for optimal accuracy. [10]3. Baseline Correction:

    • Fill both quartz cuvettes with the pure solvent.

    • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Perform a baseline scan across the desired wavelength range (e.g., 400 nm to 200 nm). The instrument will store this as the zero-absorbance reference. [11]4. Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with small aliquots of the analyte working solution, then fill it approximately three-quarters full. [9] * Wipe the outside optical surfaces of the cuvette with a lint-free tissue to remove fingerprints or smudges.

    • Place the sample cuvette back into the sample beam path.

    • Initiate the wavelength scan. The instrument will record the absorbance of the sample relative to the solvent blank at each wavelength.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength at which the highest absorbance value is recorded. This is the λmax. [1] * Record the λmax value, the absorbance at this wavelength, and the solvent used for the measurement. For robust analysis, prepare and measure the sample in triplicate to ensure the result is reproducible. [11] By adhering to this comprehensive guide, researchers can confidently predict, determine, and compare the UV-Vis absorption characteristics of 5-(ethoxymethyl)-3-methyl-1H-pyrazole, contributing valuable data for its application in scientific research and development.

References

  • Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. Available at: [Link]

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